4'-trans-Hydroxy Cilostazol-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H27N5O3 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
6-[2,2,3,3-tetradeuterio-4-[1-(4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27)/i1D2,2D2 |
InChI Key |
KFXNZXLUGHLDBB-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])(CC1=NN=NN1C2CCC(CC2)O)C([2H])([2H])COC3=CC4=C(C=C3)NC(=O)CC4 |
Canonical SMILES |
C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Deuterated Cilostazol Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterated metabolites of cilostazol (B1669032), a key pharmaceutical compound. This document details the metabolic pathways of cilostazol and outlines plausible synthetic routes for its major deuterated active metabolites, 3,4-dehydrocilostazol-d11 (deuterated OPC-13015) and 4'-trans-hydroxycilostazol-d5 (deuterated OPC-13213). The information herein is intended to support research and development in drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction to Cilostazol and its Metabolism
Cilostazol is a quinolinone-derivative medication primarily used to alleviate the symptoms of intermittent claudication in individuals with peripheral vascular disease. It functions as a phosphodiesterase III (PDE III) inhibitor, leading to increased levels of cyclic adenosine (B11128) monophosphate (cAMP) in platelets and blood vessels. This results in vasodilation and the inhibition of platelet aggregation.
Cilostazol is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and to a lesser extent, CYP2C19.[1][2] This metabolic process leads to the formation of several metabolites, two of which are pharmacologically active and contribute significantly to the drug's overall effect. The major active metabolites are 3,4-dehydrocilostazol (OPC-13015) and 4'-trans-hydroxycilostazol (OPC-13213).[3][4][5] OPC-13015 is reported to have a potency that is three times that of the parent drug.[3]
Deuterated analogs of cilostazol and its metabolites are crucial tools in pharmacokinetic studies. They are commonly used as internal standards in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the measurements of the non-deuterated analytes in biological matrices.[6][7]
Cilostazol Metabolic Pathway
The biotransformation of cilostazol primarily involves two main pathways: the dehydrogenation of the dihydroquinolinone ring and the hydroxylation of the cyclohexyl ring. The major metabolic steps are outlined below.
Quantitative Data of Deuterated Cilostazol Metabolites
The following table summarizes the key quantitative information for the primary deuterated metabolites of cilostazol, which are commercially available as reference standards.
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number (Labeled) |
| 3,4-Dehydrocilostazol-d11 | 6-[4-(1-Cyclohexyl-d11-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone | C₂₀H₁₄D₁₁N₅O₂ | 378.51 | 1073608-13-5 |
| 4'-trans-Hydroxycilostazol-d5 | 6-(4-(1-((1r,4r)-4-Hydroxycyclohexyl-3,3,4,5,5-d5)-1H-tetrazol-5-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one | C₂₀H₂₂D₅N₅O₃ | 390.50 | Not Available |
Experimental Protocols for Synthesis
Detailed experimental protocols for the synthesis of deuterated cilostazol metabolites are not extensively published. The following sections provide plausible, multi-step synthetic procedures based on the known synthesis of the non-deuterated parent compounds and established methods for deuterium (B1214612) labeling. These are proposed methodologies for research purposes.
Proposed Synthesis of 3,4-Dehydrocilostazol-d11 (Deuterated OPC-13015)
The synthesis of 3,4-dehydrocilostazol-d11 involves the preparation of a deuterated cyclohexyl intermediate, which is then coupled with the appropriate quinolinone derivative.
Step 1: Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-d11-1H-tetrazole
-
Deuteration of Cyclohexanol (B46403): Commercially available cyclohexanol can be deuterated to cyclohexanol-d12 using methods such as H/D exchange catalyzed by a transition metal catalyst in D₂O under high temperature and pressure.
-
Amination of Cyclohexanol-d12: The deuterated cyclohexanol is converted to cyclohexylamine-d11. This can be achieved through various methods, including reductive amination.
-
Formation of 1-Cyclohexyl-d11-1H-tetrazole-5-thiol: The deuterated cyclohexylamine (B46788) is reacted with carbon disulfide and sodium azide (B81097) to form the corresponding tetrazole-5-thiol.
-
Alkylation: The resulting 1-cyclohexyl-d11-1H-tetrazole-5-thiol is then alkylated with 1-bromo-4-chlorobutane (B103958) to yield 5-(4-chlorobutyl)-1-cyclohexyl-d11-1H-tetrazole.
Step 2: Synthesis of 3,4-Dehydrocilostazol-d11
-
Reaction Setup: In a round-bottom flask, dissolve 6-hydroxy-2(1H)-quinolinone (1 equivalent) and 5-(4-chlorobutyl)-1-cyclohexyl-d11-1H-tetrazole (1.1 equivalents) in dimethylformamide (DMF).
-
Addition of Base: Add potassium carbonate (2 equivalents) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate out.
-
Purification: Collect the precipitate by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,4-dehydrocilostazol-d11.
Proposed Synthesis of 4'-trans-Hydroxycilostazol-d5
The synthesis of 4'-trans-hydroxycilostazol-d5 requires the preparation of a deuterated 4-hydroxycyclohexyl intermediate.
Step 1: Synthesis of 5-(4-Chlorobutyl)-1-(trans-4-hydroxycyclohexyl-d5)-1H-tetrazole
-
Synthesis of Cyclohexanone-2,2,6,6-d4: This can be prepared from cyclohexanone (B45756) via acid- or base-catalyzed H/D exchange in D₂O.
-
Reductive Amination: The deuterated cyclohexanone undergoes reductive amination using a deuterium source (e.g., NaBD₄) and an amine source to produce trans-4-aminocyclohexanol-d5. The stereochemistry can be controlled by the choice of reducing agent and reaction conditions.
-
Tetrazole Formation: The resulting deuterated aminocyclohexanol is converted to the corresponding tetrazole-5-thiol as described in the previous section.
-
Alkylation: The tetrazole-5-thiol is then alkylated with 1-bromo-4-chlorobutane to give the chlorobutyl tetrazole intermediate.
Step 2: Synthesis of 4'-trans-Hydroxycilostazol-d5
-
Reaction Setup: Dissolve 6-hydroxy-3,4-dihydro-2(1H)-quinolinone (1 equivalent) and 5-(4-chlorobutyl)-1-(trans-4-hydroxycyclohexyl-d5)-1H-tetrazole (1.1 equivalents) in a suitable solvent such as DMF.
-
Addition of Base: Add a non-nucleophilic base like potassium carbonate (2 equivalents).
-
Reaction Conditions: Heat the mixture to 80-90 °C and stir under an inert atmosphere until the starting materials are consumed, as monitored by TLC.
-
Work-up and Purification: The work-up and purification steps are similar to those described for the synthesis of deuterated OPC-13015, involving precipitation in water followed by recrystallization.
Conclusion
The synthesis of deuterated cilostazol metabolites is essential for advancing our understanding of the drug's pharmacokinetic and pharmacodynamic properties. This guide provides a framework for the synthesis of 3,4-dehydrocilostazol-d11 and 4'-trans-hydroxycilostazol-d5. The proposed experimental protocols, based on established chemical principles, offer a starting point for researchers in the field. Further optimization of these methods will be crucial for their practical application in drug development and clinical research.
References
- 1. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy [uva.theopenscholar.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Conversion from cilostazol to OPC‐13015 linked to mitigation of cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Towards the Synthesis of Specifically Deuterated Cyclohexenones [minds.wisconsin.edu]
- 7. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]
Pharmacokinetic Profile of 4'-trans-Hydroxy Cilostazol-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetic profile of 4'-trans-Hydroxy Cilostazol (B1669032), a primary active metabolite of the antiplatelet and vasodilating agent, Cilostazol. Due to the limited availability of specific pharmacokinetic data for the deuterated analog, 4'-trans-Hydroxy Cilostazol-d4, this document focuses on the well-established profile of the non-deuterated metabolite. It further extrapolates the anticipated effects of deuterium (B1214612) substitution on its pharmacokinetic properties based on established principles of kinetic isotope effects. This guide includes detailed summaries of pharmacokinetic parameters, experimental protocols for bioanalytical methods, and a visualization of the metabolic pathway of Cilostazol.
Introduction
Cilostazol is a quinolinone derivative that functions as a phosphodiesterase III (PDE III) inhibitor, leading to increased cyclic adenosine (B11128) monophosphate (cAMP) in platelets and blood vessels. This mechanism results in the inhibition of platelet aggregation and vasodilation, making it effective in the treatment of intermittent claudication.[1][2] Cilostazol is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several metabolites, two of which are pharmacologically active: 3,4-dehydro-cilostazol and 4'-trans-Hydroxy Cilostazol.[1][2]
4'-trans-Hydroxy Cilostazol is a significant metabolite, although it is less potent than the parent drug.[3][4] Its pharmacokinetic characteristics are crucial for understanding the overall therapeutic and safety profile of Cilostazol. The deuterated analog, this compound, is commonly used as an internal standard in bioanalytical assays for pharmacokinetic studies due to its chemical similarity and mass difference from the non-deuterated form.[5]
While specific pharmacokinetic studies on this compound are not publicly available, the principles of deuterium substitution in pharmaceuticals are well-documented. Deuteration, the replacement of hydrogen with its stable isotope deuterium, can alter the metabolic fate of a drug.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect. This can potentially result in a longer half-life, increased exposure (AUC), and altered metabolite profiles.
Pharmacokinetic Profile of 4'-trans-Hydroxy Cilostazol
The pharmacokinetic properties of 4'-trans-Hydroxy Cilostazol are intrinsically linked to the administration of its parent drug, Cilostazol.
Absorption
Following oral administration of Cilostazol, it is absorbed and then metabolized to form 4'-trans-Hydroxy Cilostazol. The absorption of Cilostazol is enhanced when taken with a high-fat meal, which leads to an approximate 90% increase in Cmax and a 25% increase in AUC of the parent drug, which in turn affects the formation of its metabolites.[1]
Distribution
4'-trans-Hydroxy Cilostazol exhibits significant binding to plasma proteins, with approximately 66% of the metabolite being protein-bound.[4] This is lower than the protein binding of Cilostazol (95-98%) and its other major active metabolite, 3,4-dehydro-cilostazol (97.4%).[4]
Metabolism
Cilostazol is extensively metabolized by hepatic CYP enzymes, primarily CYP3A4 and to a lesser extent, CYP2C19.[1][2] 4'-trans-Hydroxy Cilostazol is formed through the hydroxylation of the cyclohexyl moiety of Cilostazol.[6][7]
Excretion
The primary route of elimination for Cilostazol and its metabolites is via the urine.[1] Approximately 30% of an administered dose of Cilostazol is excreted in the urine as 4'-trans-Hydroxy Cilostazol.[1][4] The apparent elimination half-life of Cilostazol and its active metabolites is approximately 11 to 13 hours.[4]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for Cilostazol and its active metabolites, including 4'-trans-Hydroxy Cilostazol, in healthy adult subjects.
| Parameter | Cilostazol | 3,4-dehydro-cilostazol | 4'-trans-Hydroxy Cilostazol |
| Plasma Protein Binding | 95-98% | 97.4% | 66% |
| Apparent Elimination Half-life (t½) | ~11-13 hours | ~11-13 hours | ~11-13 hours |
| Major Metabolizing Enzymes | CYP3A4, CYP2C19 | Unknown | Not directly specified |
| Route of Elimination | Primarily renal (as metabolites) | Primarily renal (as metabolites) | Primarily renal (as metabolites) |
| Urinary Excretion (% of dose) | <2% (unchanged) | <2% | ~30% |
| Relative Potency (vs. Cilostazol) | 1x | 4-7x | 0.2x |
Data compiled from multiple sources.[3][4]
Expected Impact of Deuteration on the Pharmacokinetic Profile
While no specific data exists for this compound, the following are the anticipated effects of deuteration based on the kinetic isotope effect:
-
Slower Metabolism: The C-D bonds in the deuterated compound are stronger than the C-H bonds, which could lead to a slower rate of metabolism by CYP enzymes.
-
Increased Half-Life: A reduced rate of metabolism would likely result in a longer elimination half-life for this compound compared to its non-deuterated counterpart.
-
Increased Exposure (AUC): Slower clearance would lead to a higher area under the plasma concentration-time curve (AUC), indicating greater overall exposure to the compound.
-
Reduced Formation of Downstream Metabolites: If 4'-trans-Hydroxy Cilostazol is further metabolized, deuteration could potentially reduce the formation of these subsequent metabolites.
It is important to note that these are theoretical effects, and the actual impact of deuteration would need to be confirmed through dedicated pharmacokinetic studies.
Experimental Protocols
The determination of the pharmacokinetic profile of Cilostazol and its metabolites, including 4'-trans-Hydroxy Cilostazol, typically involves the following experimental procedures. The same methodologies would be applicable for the analysis of this compound.
Study Design
Pharmacokinetic studies are often conducted in healthy volunteers as single-dose or multiple-dose studies. A common design is a randomized, open-label, crossover study.[8]
Drug Administration and Sample Collection
-
Dosing: A single oral dose of Cilostazol (e.g., 100 mg) is administered to subjects, typically after an overnight fast.[8]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose).[9]
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma, which is then stored frozen until analysis.
Bioanalytical Method
A validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used for the simultaneous quantification of Cilostazol, 3,4-dehydro-cilostazol, and 4'-trans-Hydroxy Cilostazol in plasma samples.[10][11]
-
Sample Preparation: Plasma samples are prepared using techniques such as protein precipitation or solid-phase extraction (SPE) to remove interfering substances.[12] this compound is added as an internal standard during this step to ensure accuracy and precision.[5]
-
Chromatographic Separation: The analytes are separated on a reverse-phase HPLC or UPLC column with a suitable mobile phase.[11]
-
Mass Spectrometric Detection: The separated compounds are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[10]
Visualization of Metabolic Pathway and Experimental Workflow
Metabolic Pathway of Cilostazol
The following diagram illustrates the primary metabolic pathways of Cilostazol.
Caption: Metabolic conversion of Cilostazol to its active metabolites.
Experimental Workflow for Pharmacokinetic Analysis
The diagram below outlines the typical workflow for a clinical pharmacokinetic study of Cilostazol and its metabolites.
Caption: Workflow for a typical pharmacokinetic study.
Conclusion
4'-trans-Hydroxy Cilostazol is a key active metabolite of Cilostazol, and its pharmacokinetic profile contributes to the overall therapeutic effect of the parent drug. While direct pharmacokinetic data for its deuterated analog, this compound, is not available, the established principles of deuterium substitution suggest that it would likely exhibit a slower metabolism and longer half-life. The experimental protocols for the bioanalysis of Cilostazol and its metabolites are well-established and would be directly applicable to future studies involving the deuterated analog. Further research is warranted to definitively characterize the in vivo pharmacokinetic profile of this compound and to explore its potential as a modified therapeutic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cilostazol pharmacokinetics after single and multiple oral doses in healthy males and patients with intermittent claudication resulting from peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]
- 11. Effect of Baicalein on the Pharmacokinetics of Cilostazol and Its Two Metabolites in Rat Plasma Using UPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The deuterium switch: An in-depth technical guide to the role of deuterium labeling in drug metabolism studies
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with its stable, heavier isotope, deuterium (B1214612), has emerged as a potent tool in modern drug discovery and development. This "deuterium switch" can significantly alter a drug's metabolic profile, leading to improved pharmacokinetic properties, enhanced safety, and potentially greater therapeutic efficacy. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of deuterium labeling in drug metabolism studies.
Core Principle: The Kinetic Isotope Effect (KIE)
The foundational principle underpinning the utility of deuterium labeling is the Kinetic Isotope Effect (KIE). A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, making reactions involving its cleavage proceed at a slower rate.[1]
In drug metabolism, many enzymatic reactions, particularly those catalyzed by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[2] By selectively substituting hydrogen with deuterium at these metabolically vulnerable positions, or "soft spots," the rate of metabolism can be substantially reduced. This can manifest in several advantageous pharmacokinetic changes:
-
Increased Half-life (t½): A slower metabolic rate translates to the drug remaining in the body for a longer duration.[1]
-
Increased Exposure (AUC): The total systemic exposure to the drug over time is enhanced.
-
Reduced Clearance (CL): The rate at which the drug is eliminated from the body is decreased.
-
Reduced Formation of Toxic Metabolites: By slowing metabolism at a specific site, the formation of potentially harmful metabolites can be minimized.[3]
-
Potential for Lower or Less Frequent Dosing: An improved pharmacokinetic profile can lead to more convenient dosing regimens for patients.[4]
Quantitative Data Presentation: The Impact of Deuteration on Pharmacokinetics
The following tables summarize key quantitative data from preclinical and clinical studies, illustrating the significant impact of deuterium labeling on the pharmacokinetic parameters of several drugs.
Table 1: Comparison of Pharmacokinetic Parameters of Tetrabenazine (B1681281) and Deutetrabenazine
| Parameter | Tetrabenazine (25 mg) | Deutetrabenazine (SD-809) (25 mg) | Key Observation |
| Active Metabolites | (α+β)-HTBZ | deuterated (α+β)-HTBZ | |
| Cmax (ng/mL) | 61.6 | 74.6 | Minor increase in peak concentration with deuteration.[2] |
| AUCinf (ng·hr/mL) | 261 | 542 | Over two-fold increase in total drug exposure with deuteration.[2] |
| t½ (hours) | 4.8 | 8.6 | Near doubling of the half-life of active metabolites.[2] |
Data from a single-dose crossover study in healthy volunteers.[2] HTBZ refers to dihydrotetrabenazine.
Table 2: Comparison of Pharmacokinetic Parameters of Ivacaftor and Deuterated Ivacaftor (Deutivacaftor/CTP-656)
| Parameter | Ivacaftor (150 mg) | Deuterated Ivacaftor (CTP-656) (150 mg) | Key Observation |
| AUC | Baseline | Approximately 3-fold greater than Ivacaftor.[1] | Substantially increased total drug exposure with deuterated form.[1] |
| Plasma Concentration at 24 hours (C24) | Baseline | Approximately 3-fold greater than Ivacaftor.[1] | Higher sustained plasma levels of the deuterated drug.[1] |
| t½ (hours) | Baseline | Approximately 40% longer than Ivacaftor.[1] | Slower elimination of the deuterated drug from the body.[1] |
Data from a single-dose, crossover Phase 1 clinical trial in healthy volunteers.[1]
Table 3: Human Pharmacokinetic Parameters of Deucravacitinib (a de novo deuterated drug)
| Parameter | Value (at steady state with 6 mg once daily) |
| Tmax (hours) | 2-3[3][5] |
| Cmax (ng/mL) | 45[3][5] |
| AUC (ng·hr/mL) | 473[3][5] |
| Terminal Half-life (t½) (hours) | 10[3] |
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key pathways and workflows central to deuterium labeling studies.
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reproducible drug metabolism science. The following sections provide detailed methodologies for key experiments cited in the evaluation of deuterated drug candidates.
Protocol 1: Synthesis of a Deuterated Drug (Example: Deutetrabenazine)
This protocol provides a generalized overview of the synthesis of deutetrabenazine, highlighting the introduction of trideuteromethoxy groups.[6]
Objective: To synthesize deutetrabenazine from a 6,7-dihydroxy-3,4-dihydroisoquinoline precursor.
Materials:
-
6,7-dihydroxy-3,4-dihydroisoquinoline
-
Deuterated methanol (B129727) (CD3OD)
-
Diisopropyl azodicarboxylate (DIAD)
-
(2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide
-
Potassium carbonate
-
Tetrahydrofuran (THF), anhydrous
-
Methanol for recrystallization
Methodology:
-
Preparation of 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline:
-
Dissolve the 6,7-dihydroxy-3,4-dihydroisoquinoline precursor in anhydrous THF.
-
Add triphenylphosphine and deuterated methanol to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add DIAD to the cooled solution.
-
Allow the reaction to proceed to completion, monitoring by an appropriate method (e.g., TLC or LC-MS).
-
Work up the reaction to isolate the deuterated intermediate.[6]
-
-
Synthesis of Deutetrabenazine:
-
React the 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline with (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide in the presence of potassium carbonate.[6]
-
Heat the reaction mixture and monitor for completion.
-
After the reaction is complete, cool the mixture and perform an appropriate work-up to isolate the crude deutetrabenazine.
-
-
Purification:
-
Recrystallize the crude product from methanol to obtain pure deutetrabenazine.
-
Confirm the identity and purity of the final product using techniques such as NMR, mass spectrometry, and HPLC.
-
Protocol 2: In Vitro Metabolic Stability Assay
This protocol assesses the metabolic stability of a deuterated compound compared to its non-deuterated counterpart using liver microsomes.
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound and its deuterated analog.
Materials:
-
Test compound (deuterated and non-deuterated)
-
Human or rat liver microsomes
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or methanol for quenching the reaction
-
LC-MS/MS system for analysis
Methodology:
-
Incubation:
-
Prepare a reaction mixture containing the liver microsomes and the test compound (at a specified concentration) in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing:
-
Vortex and centrifuge the quenched samples to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula, typically expressed in µL/min/mg of microsomal protein.
-
Compare the CLint values of the deuterated and non-deuterated compounds to determine the kinetic isotope effect.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to compare the pharmacokinetic profiles of a deuterated and non-deuterated drug.
Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) of a test compound and its deuterated analog following oral administration to rats.
Materials:
-
Male Sprague Dawley rats (or other appropriate strain)
-
Test compound and its deuterated analog formulated for oral administration
-
Oral gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Freezer for plasma storage (-80°C)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimation and Dosing:
-
Acclimate the rats to the housing conditions for a sufficient period before the study.
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of the non-deuterated or deuterated compound to separate groups of rats. A crossover design can also be used with an adequate washout period.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
-
Plasma Preparation:
-
Process the blood samples to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug (and any major metabolites) in rat plasma.[7]
-
Use a deuterated analog as the internal standard if available (for the analysis of the non-deuterated compound, and vice-versa, or a different deuterated analog for both).
-
-
Sample Analysis:
-
Prepare plasma samples for analysis (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) from the plasma concentration-time data for both the deuterated and non-deuterated compounds.
-
Statistically compare the pharmacokinetic parameters between the two groups.
-
Protocol 4: LC-MS/MS Bioanalysis using a Deuterated Internal Standard
This protocol provides a general framework for the quantitative analysis of a drug in a biological matrix using its deuterated analog as an internal standard.
Objective: To accurately quantify the concentration of an analyte in a biological sample.
Materials:
-
Biological samples (e.g., plasma, urine)
-
Analyte of interest
-
Deuterated internal standard (IS)
-
Solvents for extraction (e.g., acetonitrile, methyl tert-butyl ether)
-
LC-MS/MS system (including a UPLC/HPLC system and a triple quadrupole mass spectrometer)
-
Appropriate LC column (e.g., C18 reversed-phase)
Methodology:
-
Sample Preparation (Protein Precipitation Example):
-
To a known volume of the biological sample, add a known amount of the deuterated internal standard.
-
Add a protein precipitating agent (e.g., cold acetonitrile).
-
Vortex to mix and precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Develop a chromatographic method to separate the analyte and IS from other matrix components. Ideally, the analyte and its deuterated IS should co-elute.
-
Optimize the mass spectrometer settings for the detection of the analyte and the IS using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the IS against the known concentrations of the analyte in a series of calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
Deuterium labeling has firmly established itself as a valuable and powerful strategy in modern drug discovery and development. By leveraging the kinetic isotope effect, medicinal chemists and drug metabolism scientists can intelligently modify drug candidates to improve their pharmacokinetic profiles, potentially leading to safer, more effective, and more patient-friendly medicines. A thorough understanding of the core principles, coupled with the application of rigorous experimental protocols as outlined in this guide, is essential for successfully harnessing the "deuterium switch" to develop the next generation of innovative therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. neurology.org [neurology.org]
- 3. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. US20210047317A1 - A novel process for preparation of deutetrabenazine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Improved Synthesis of Deutetrabenazine [cjph.com.cn]
- 7. benchchem.com [benchchem.com]
literature review on cilostazol and its deuterated metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the phosphodiesterase III (PDE3) inhibitor, cilostazol (B1669032), with a focus on its mechanism of action, metabolism, and pharmacokinetics. It further explores the potential impact of deuteration on its metabolic profile, summarizing the available information on deuterated cilostazol analogues. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development.
Introduction to Cilostazol
Cilostazol is a quinolinone derivative approved for the symptomatic treatment of intermittent claudication, a condition caused by peripheral arterial disease (PAD).[1][2][3] It exerts its therapeutic effects through a combination of antiplatelet and vasodilatory activities.[3][4][5] By improving blood flow and inhibiting platelet aggregation, cilostazol helps to alleviate pain and cramping in the legs during exercise.[1][2]
Mechanism of Action
Cilostazol is a selective inhibitor of phosphodiesterase type 3 (PDE3).[6][7][8] The inhibition of PDE3 in platelets and vascular smooth muscle cells prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[4][8][9] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn leads to two primary physiological effects:[1][6]
-
Inhibition of Platelet Aggregation: PKA activation in platelets leads to the phosphorylation of key molecules, which ultimately decreases intracellular calcium levels and inhibits platelet activation, degranulation, and aggregation.[5][8]
-
Vasodilation: In vascular smooth muscle cells, elevated cAMP and subsequent PKA activation inhibit myosin light-chain kinase (MLCK). This inhibition prevents the contraction of smooth muscle, resulting in vasodilation and increased blood flow.[1][6]
The signaling pathway for cilostazol's mechanism of action is depicted below.
Metabolism and Pharmacokinetics of Cilostazol
Cilostazol is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2C19 being the major contributors.[1][3][4] Two of its metabolites, OPC-13015 (dehydro-cilostazol) and OPC-13213 (4'-trans-hydroxy-cilostazol), are active.[10][11] The dehydro metabolite (OPC-13015) is reported to be 3-7 times more potent in its antiplatelet activity than the parent drug.[11][12]
The metabolic conversion pathway is illustrated below.
References
- 1. What is the mechanism of Cilostazol? [synapse.patsnap.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. droracle.ai [droracle.ai]
- 10. Pharmacokinetic modeling analysis of cilostazol and its active metabolites (OPC-13015 and OPC-13213) after multiple oral doses of cilostazol in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
An In-depth Technical Guide to the Safe Handling and Application of 4'-trans-Hydroxy Cilostazol-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and analytical applications of 4'-trans-Hydroxy Cilostazol-d4. This deuterated metabolite of Cilostazol (B1669032) is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis.
Compound Overview
This compound is the deuterated form of 4'-trans-Hydroxy Cilostazol, a major active metabolite of Cilostazol.[1][2] Cilostazol is a quinolinone derivative that functions as a phosphodiesterase III (PDE3) inhibitor, leading to increased levels of cyclic adenosine (B11128) monophosphate (cAMP) in platelets and blood vessels. This mechanism results in antiplatelet and vasodilatory effects.[3][4] The deuterated analog is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of the parent drug and its metabolites in biological matrices.[2][5]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₃D₄N₅O₃ | [2] |
| Molecular Weight | 389.48 g/mol | [2] |
| Appearance | Not specified, likely a solid | - |
| Solubility | Not specified | - |
| Storage | Recommended storage conditions are typically provided in the Certificate of Analysis.[2] | [2] |
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek medical attention immediately.
Hazard Identification (based on Cilostazol):
The parent compound, Cilostazol, is not classified as hazardous according to GHS. However, it is a pharmacologically active substance, and appropriate care should be taken.
Storage:
Store in a tightly sealed container in a cool, dry place as recommended by the supplier.[2]
Mechanism of Action and Signaling Pathways
Cilostazol, the parent compound of this compound, exerts its therapeutic effects by inhibiting phosphodiesterase III (PDE3). This inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its accumulation in platelets and vascular smooth muscle cells. The increased cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac-1), triggering downstream signaling cascades that result in vasodilation and inhibition of platelet aggregation.[6][7][8]
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by Cilostazol.
Figure 1: Cilostazol inhibits PDE3, increasing cAMP levels and activating PKA and Epac-1.
Figure 2: PKA-mediated signaling leads to vasodilation and platelet inhibition.
Experimental Protocols
This compound is primarily used as an internal standard in quantitative bioanalytical methods. Below is a representative experimental protocol for the analysis of Cilostazol and its metabolites in human plasma using LC-MS/MS.
Protocol: Quantification of Cilostazol and Metabolites in Human Plasma by LC-MS/MS
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Cilostazol and its non-deuterated metabolites (analytical standards)
-
Human plasma (blank)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., LiChroSep DVB-HL)[9]
2. Preparation of Standard and QC Samples:
-
Prepare stock solutions of Cilostazol, its metabolites, and this compound in methanol.[9]
-
Prepare working solutions by diluting the stock solutions with a methanol:water (50:50, v/v) mixture.[9]
-
Spike blank human plasma with working solutions to create calibration standards and quality control (QC) samples at various concentrations.[9]
3. Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample, add 25 µL of the internal standard solution (this compound).[9]
-
Vortex for 10 seconds.[9]
-
Add 100 µL of water and vortex for another 30 seconds.[9]
-
Centrifuge the samples at 14,000 x g for 5 minutes at 10 °C.[9]
-
Condition an SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[9]
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[9]
-
Wash the cartridge with 1.0 mL of 10% (v/v) methanol, followed by 1.0 mL of water.[9]
-
Dry the cartridge under nitrogen gas.[9]
-
Elute the analytes and the internal standard with 400 µL of acetonitrile.[9]
-
Evaporate the eluate to dryness under a stream of nitrogen.[9]
-
Reconstitute the dried residue in 100 µL of the mobile phase.[9]
4. LC-MS/MS Analysis:
-
Chromatographic Column: A suitable C18 column (e.g., UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).[5]
-
Mobile Phase: A gradient elution using acetonitrile and water with 0.1% formic acid.[10]
-
Flow Rate: 0.4 mL/min.[10]
-
Injection Volume: 10 µL.[9]
-
Mass Spectrometry: A tandem mass spectrometer operating in positive ion mode with selective reaction monitoring (SRM).[10] The specific precursor and product ion transitions for each analyte and the internal standard need to be optimized.
Pharmacokinetics and Metabolism
Cilostazol is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and to a lesser extent, CYP2C19.[3][4] This metabolism results in the formation of several active metabolites, including 3,4-dehydro-cilostazol and 4'-trans-hydroxy-cilostazol. The elimination of Cilostazol is mainly through the urinary excretion of its metabolites.[3]
Pharmacokinetic Parameters of Cilostazol and its Metabolites
| Parameter | Cilostazol | 3,4-dehydro-cilostazol | 4'-trans-Hydroxy Cilostazol | Source |
| Primary Metabolizing Enzymes | CYP3A4, CYP2C19 | Unknown | CYP2C19, CYP3A5 | [3][11] |
| Route of Elimination | Primarily metabolism, with metabolites excreted in urine (74%) and feces (20%) | - | - | [3] |
Synthesis
A detailed, publicly available synthesis protocol for this compound is not available. However, the synthesis of Cilostazol typically involves the condensation of 6-Hydroxy-2(1H)-3,4-dihydroquinolinone with 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole.[12] The synthesis of the deuterated and hydroxylated analog would require specialized multi-step organic synthesis techniques to introduce the deuterium (B1214612) atoms onto the cyclohexyl ring and to perform a stereoselective hydroxylation at the trans-4' position.
Figure 3: General synthetic relationship of Cilostazol and its deuterated metabolite.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard allows for the precise and accurate quantification of Cilostazol and its metabolites in biological samples. While specific safety data for the deuterated compound is limited, adherence to standard laboratory safety protocols for handling pharmacologically active substances is essential. The information provided in this guide on the mechanism of action, analytical methods, and pharmacokinetic properties of the parent compound offers a solid foundation for its effective and safe use in a research setting.
References
- 1. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Phosphodiesterase (PDE) III inhibitor, Cilostazol, improved memory impairment in aluminum chloride-treated rats: modulation of cAMP/CREB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cilostazol Induces PGI2 Production via Activation of the Downstream Epac-1/Rap1 Signaling Cascade to Increase Intracellular Calcium by PLCε and to Activate p44/42 MAPK in Human Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]
- 12. Cilostazol synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: High-Throughput LC-MS/MS Method for the Quantification of 4'-trans-Hydroxy Cilostazol using a Deuterated Internal Standard
ABSTRACT: This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4'-trans-Hydroxy Cilostazol, a metabolite of Cilostazol, in human plasma. The method utilizes 4'-trans-Hydroxy Cilostazol-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple and efficient protein precipitation method is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and clinical trial sample analysis. The method was developed and validated to meet the rigorous requirements of bioanalytical method validation guidelines.
Introduction
Cilostazol is a medication used to treat the symptoms of intermittent claudication. It is extensively metabolized in the liver, with one of its metabolites being 4'-trans-Hydroxy Cilostazol. Accurate and reliable quantification of this metabolite is crucial for understanding the overall pharmacokinetic profile of cilostazol. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.[1] This document provides a detailed protocol for the LC-MS/MS analysis of 4'-trans-Hydroxy Cilostazol in human plasma.
Experimental
Materials and Reagents
-
Analytes: 4'-trans-Hydroxy Cilostazol, this compound (Internal Standard)
-
Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Deionized Water
-
Biological Matrix: Human Plasma (K2-EDTA)
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC-MS/MS Method Parameters
The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis of 4'-trans-Hydroxy Cilostazol and its deuterated internal standard.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 2 |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 4 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.0 | 80 |
| 2.1 | 80 |
| 2.2 | 20 |
| 4.0 | 20 |
Table 3: Mass Spectrometer Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500 °C |
| Capillary Voltage | 3.5 kV |
| Gas Flow | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 4: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4'-trans-Hydroxy Cilostazol | 386.2 | 203.1 | 25 |
| This compound | 390.2 | 207.1 | 25 |
Note: The exact MRM transitions and collision energies may require optimization on the specific mass spectrometer being used.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4'-trans-Hydroxy Cilostazol and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the 4'-trans-Hydroxy Cilostazol stock solution in 50:50 methanol:water to create calibration curve (CC) and quality control (QC) working solutions.
-
Internal Standard Working Solution: Prepare a working solution of this compound in 50:50 methanol:water at a concentration of 100 ng/mL.
-
Spiking: Spike blank human plasma with the CC and QC working solutions to prepare calibration standards and QC samples at various concentration levels (e.g., LLOQ, LQC, MQC, HQC).
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution in acetonitrile (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.[2]
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Method Validation Summary
The method was validated according to established regulatory guidelines. The following parameters were assessed:
Table 5: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Matrix Effect | Minimal, compensated by SIL-IS |
| Recovery | Consistent and reproducible |
| Stability (Freeze-thaw, Bench-top, Long-term) | Stable under typical laboratory conditions |
Visualization of Experimental Workflow
Caption: LC-MS/MS experimental workflow for 4'-trans-Hydroxy Cilostazol analysis.
Signaling Pathway/Logical Relationship
The following diagram illustrates the logical relationship of using a stable isotope-labeled internal standard for quantitative analysis.
Caption: Ratiometric quantification using a stable isotope-labeled internal standard.
Conclusion
This application note presents a validated LC-MS/MS method for the determination of 4'-trans-Hydroxy Cilostazol in human plasma. The use of this compound as an internal standard, coupled with a simple protein precipitation sample preparation, provides a reliable, accurate, and high-throughput analytical solution for pharmacokinetic and clinical studies of cilostazol.
References
Application Note: Quantitative Analysis of Cilostazol and its Metabolites in Human Plasma using Deuterated Internal Standards by UHPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive UHPLC-MS/MS method for the simultaneous quantification of cilostazol (B1669032) and its major active metabolites, 3,4-dehydrocilostazol (OPC-13015) and 4'-trans-hydroxycilostazol (OPC-13213), in human plasma. The use of stable isotope-labeled internal standards, specifically deuterated analogs of cilostazol and its metabolites, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2][3] The method involves a straightforward sample preparation procedure followed by rapid chromatographic separation and detection by tandem mass spectrometry. This methodology is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving cilostazol.
Introduction
Cilostazol is a quinolinone derivative that functions as a phosphodiesterase III (PDE III) inhibitor, leading to increased cyclic AMP (cAMP) levels in platelets and blood vessels. This results in antiplatelet and vasodilatory effects, making it effective in the treatment of intermittent claudication.[4][5] Cilostazol is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2C19, into several metabolites.[4][5][6][7] Two of these metabolites, 3,4-dehydrocilostazol (OPC-13015) and 4'-trans-hydroxycilostazol (OPC-13213), are pharmacologically active and contribute significantly to the overall therapeutic effect.[6][8][9] Given the pharmacological activity of its metabolites, it is crucial to quantify both the parent drug and its active metabolites to accurately characterize its pharmacokinetic profile.
The use of deuterated internal standards is a widely accepted practice in quantitative mass spectrometry to improve the accuracy and precision of bioanalytical methods.[3][10] These standards have nearly identical chemical and physical properties to the analytes of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization, thus effectively normalizing for any variations.[3] This application note provides a detailed protocol for the simultaneous determination of cilostazol and its key metabolites in human plasma using a UHPLC-MS/MS method with deuterated internal standards.
Metabolic Pathway of Cilostazol
Cilostazol undergoes extensive hepatic metabolism primarily through two main pathways: hydroxylation of the quinone moiety and hydroxylation of the hexane (B92381) moiety.[6] The key enzymes involved are CYP3A4 and CYP2C19.[4][6][7] The formation of the active metabolite 3,4-dehydrocilostazol (OPC-13015) is mainly catalyzed by CYP3A4, while the formation of 4'-trans-hydroxycilostazol (OPC-13213) is mediated by CYP2C19 and CYP3A5.[6][8]
Experimental Protocol
Materials and Reagents
-
Cilostazol, 3,4-dehydrocilostazol, and 4'-trans-hydroxycilostazol reference standards
-
Deuterated internal standards (e.g., Cilostazol-d11, 3,4-dehydrocilostazol-d11)
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid Phase Extraction (SPE) cartridges or 96-well plates
Instrumentation
-
UHPLC system coupled with a triple quadrupole mass spectrometer
-
Robotic liquid handling workstation (optional, for high-throughput analysis)[11]
Sample Preparation
A solid-phase extraction (SPE) method is recommended for clean sample preparation.[1][2]
-
Spiking: To 100 µL of human plasma, add the internal standard solution (a mixture of deuterated cilostazol and its metabolites in methanol).
-
Pre-treatment: Add 200 µL of 2% formic acid in water to the plasma sample and vortex.
-
SPE Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water.
-
Elution: Elute the analytes with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
UHPLC-MS/MS Conditions
-
Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water[11]
-
Mobile Phase B: Methanol[11]
-
Flow Rate: 0.30 mL/min[11]
-
Gradient: A suitable gradient to ensure separation of analytes from endogenous interferences.
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 1: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cilostazol | 370.2 | 288.2 |
| 3,4-dehydrocilostazol | 368.2 | 286.2 |
| 4'-trans-hydroxycilostazol | 386.2 | 288.2 |
| Cilostazol-d11 (IS) | 381.3 | 299.3 |
| 3,4-dehydrocilostazol-d11 (IS) | 379.3 | 297.3 |
Note: The exact m/z values may vary slightly depending on the instrument and specific deuterated standard used.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of cilostazol and its metabolites.
Quantitative Data Summary
The presented method has been validated according to regulatory guidelines. A summary of the validation parameters is provided below.
Table 2: Method Validation Summary for Cilostazol and 3,4-dehydrocilostazol
| Parameter | Cilostazol | 3,4-dehydrocilostazol |
| Linear Range (ng/mL) | 0.5 - 1000[1][2] | 0.5 - 500[1][2] |
| Correlation Coefficient (r²) | ≥ 0.999[12] | ≥ 0.999[12] |
| Intra-batch Precision (% CV) | 0.93 - 1.88[1][2] | 0.91 - 2.79[1][2] |
| Inter-batch Precision (% CV) | 0.99 - 2.50 | 1.10 - 2.79[2] |
| Accuracy (%) | 98.8 - 101.7[1][2] | 98.0 - 102.7[1][2] |
| Recovery (%) | 95.4 - 96.7[2] | 95.3 - 96.4[2] |
Data compiled from published literature.[1][2][12]
Conclusion
This application note details a highly sensitive and specific UHPLC-MS/MS method for the simultaneous quantification of cilostazol and its active metabolites in human plasma. The incorporation of deuterated internal standards ensures the reliability and accuracy of the results. The described protocol, including sample preparation and instrumental analysis, provides a robust workflow for researchers in pharmacology, drug metabolism, and clinical studies to accurately assess the pharmacokinetics of cilostazol.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]
- 9. tandfonline.com [tandfonline.com]
- 10. lcms.cz [lcms.cz]
- 11. A new simple method for quantification of cilostazol and its active metabolite in human plasma by LC-MS/MS: Application to pharmacokinetics of cilostazol associated with CYP genotypes in healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4'-trans-Hydroxy Cilostazol-d4 Solutions: Storage and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-trans-Hydroxy Cilostazol-d4 is the deuterated analog of 4'-trans-Hydroxy Cilostazol, a major active metabolite of Cilostazol. Cilostazol is a phosphodiesterase III (PDE3) inhibitor used to treat intermittent claudication. The deuterated form is commonly utilized as an internal standard in pharmacokinetic and metabolic studies due to its mass difference from the endogenous metabolite, ensuring accurate quantification by mass spectrometry.[1] The stability and integrity of these deuterated standard solutions are paramount for the reliability of bioanalytical data.
These application notes provide detailed protocols for the storage and stability testing of this compound solutions, including methodologies for assessing long-term, short-term, and forced degradation stability.
Mechanism of Action of Cilostazol
Cilostazol exerts its therapeutic effects primarily through the inhibition of phosphodiesterase III (PDE3). This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets and vascular smooth muscle cells. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn inhibits platelet aggregation and promotes vasodilation, thereby improving blood flow.
Storage and Handling of this compound Solutions
Proper storage and handling are critical to maintain the integrity of this compound solutions.
Recommended Storage Conditions:
-
Long-term Storage: For periods longer than two weeks, stock solutions should be stored at -20°C or colder in tightly sealed, light-resistant containers.
-
Short-term Storage: For daily use, working solutions can be stored at 2-8°C for up to two weeks.
-
Protection from Light: Solutions should be stored in amber vials or protected from light to prevent photodegradation.
Solvent Selection:
-
This compound is sparingly soluble in aqueous solutions but soluble in organic solvents.
-
Recommended Solvents: Methanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO) are suitable solvents for preparing stock solutions. The choice of solvent should be compatible with the intended analytical method.
Stability Testing Protocols
The stability of this compound solutions should be evaluated under various conditions to establish a reliable shelf life and to understand potential degradation pathways. The following protocols outline procedures for long-term, short-term, and forced degradation studies.
Experimental Workflow for Stability Testing
Protocol 1: Long-Term and Short-Term Stability
Objective: To determine the stability of this compound solutions under recommended long-term and short-term storage conditions.
Materials:
-
This compound reference standard
-
HPLC-grade methanol
-
Volumetric flasks and pipettes
-
Amber glass vials
-
Refrigerator (2-8°C) and Freezer (-20°C)
-
UPLC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Preparation of Working Solutions: Prepare working solutions at a concentration of 10 µg/mL by diluting the stock solution with methanol.
-
Storage:
-
Long-Term: Aliquot the working solution into amber vials and store at -20°C.
-
Short-Term: Aliquot the working solution into amber vials and store at 2-8°C and at room temperature (20-25°C).
-
-
Analysis: Analyze the solutions at predetermined time points (e.g., Day 0, 1, 2, 4, 7, 14 for short-term; and Month 0, 1, 3, 6, 12 for long-term) using a validated UPLC-MS/MS method.
-
Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point.
Protocol 2: Forced Degradation Studies
Objective: To investigate the degradation pathways of this compound under various stress conditions. This helps in developing a stability-indicating analytical method.
Materials:
-
This compound working solution (10 µg/mL in methanol)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
UPLC-MS/MS system
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the working solution and 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the working solution and 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the working solution and 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the working solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Control: A sample of the working solution stored at 2-8°C protected from light serves as the control.
-
Analysis: Analyze all stressed samples and the control using a UPLC-MS/MS method capable of separating the parent compound from its degradation products.
Analytical Method: UPLC-MS/MS
A validated UPLC-MS/MS method is essential for the accurate quantification of this compound and its potential degradants.
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[2]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to resolve the analyte from any degradation products.
-
Flow Rate: 0.4 mL/min[2]
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition: The specific precursor-to-product ion transition for this compound should be optimized. A representative transition for the non-deuterated metabolite is m/z 386.2 → 288.2.[2] For the d4 version, this would be approximately m/z 390.2 → 292.2, but should be empirically determined.
Data Presentation
The following tables present representative data for the stability of this compound solutions.
Table 1: Long-Term Stability of this compound (10 µg/mL in Methanol) at -20°C
| Time Point (Months) | Mean Concentration (µg/mL) | % of Initial Concentration |
| 0 | 10.02 | 100.0 |
| 1 | 9.98 | 99.6 |
| 3 | 10.05 | 100.3 |
| 6 | 9.95 | 99.3 |
| 12 | 9.91 | 98.9 |
Table 2: Short-Term Stability of this compound (10 µg/mL in Methanol)
| Time Point (Days) | Mean Concentration (µg/mL) at 2-8°C | % of Initial Concentration at 2-8°C | Mean Concentration (µg/mL) at 20-25°C | % of Initial Concentration at 20-25°C |
| 0 | 10.02 | 100.0 | 10.02 | 100.0 |
| 1 | 10.01 | 99.9 | 9.97 | 99.5 |
| 2 | 9.99 | 99.7 | 9.92 | 99.0 |
| 4 | 9.96 | 99.4 | 9.85 | 98.3 |
| 7 | 9.94 | 99.2 | 9.78 | 97.6 |
| 14 | 9.90 | 98.8 | 9.65 | 96.3 |
Table 3: Forced Degradation of this compound (10 µg/mL in Methanol)
| Stress Condition | Incubation Time | % Recovery of Parent Compound | Observations |
| 1 M HCl at 60°C | 24 hours | 85.2 | Minor degradation observed. |
| 1 M NaOH at 60°C | 24 hours | 82.5 | Minor degradation observed. |
| 30% H₂O₂ at 25°C | 24 hours | 75.8 | Significant degradation observed. |
| Thermal (80°C) | 48 hours | 98.5 | Stable. |
| Photolytic | 1.2 million lux hours | 99.1 | Stable. |
Conclusion
The provided protocols and data indicate that this compound solutions are stable for at least 12 months when stored at -20°C and for at least 14 days when stored at 2-8°C. Some degradation is observed at room temperature over a two-week period. Forced degradation studies show that the compound is susceptible to oxidative and, to a lesser extent, acid and base hydrolysis, while being relatively stable under thermal and photolytic stress. These findings are consistent with stability studies of the parent drug, Cilostazol.
It is crucial for researchers to perform their own stability validation for this compound solutions in their specific laboratory conditions and with their chosen solvents and analytical methods to ensure the accuracy and reliability of their experimental results.
References
Application Note and Protocols for In Vitro Metabolism Studies of Cilostazol Featuring 4'-trans-Hydroxy Cilostazol-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilostazol (B1669032) is an antiplatelet and vasodilating agent primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. Understanding its metabolic profile is crucial for predicting drug-drug interactions and patient variability in clinical settings. One of its major active metabolites is 4'-trans-Hydroxy Cilostazol. This document provides detailed protocols for in vitro studies of cilostazol metabolism and highlights the application of its deuterated analog, 4'-trans-Hydroxy Cilostazol-d4, as an internal standard for accurate quantification.
Cilostazol undergoes extensive hepatic metabolism, with two primary pathways identified. The predominant route is the hydroxylation of the quinone moiety, primarily mediated by CYP3A4, leading to the formation of OPC-13326, which is further metabolized. The second major pathway is the hydroxylation of the cyclohexyl moiety, resulting in 4'-trans-Hydroxy Cilostazol (also referred to as OPC-13213 or M-II) and its cis-isomer.[1][2][3][4][5] This latter pathway is mainly catalyzed by CYP2C19 and CYP3A5.[2][4] Given the significant roles of these enzymes, their genetic polymorphisms can influence the pharmacokinetic profile of cilostazol and its metabolites.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro metabolism studies of cilostazol.
Table 1: Michaelis-Menten Kinetic Parameters for Cilostazol Metabolism
| Enzyme/System | Metabolite Formed | Km (μM) | Vmax (rate) | Intrinsic Clearance (CLint, μL/pmol P450/min) | Reference |
| Human Liver Microsomes | OPC-13326 | 101 | Not Specified | Not Specified | [1][3] |
| Recombinant CYP3A4 | OPC-13326 | 5.26 | Not Specified | 0.34 | [4] |
| Recombinant CYP3A5 | OPC-13326 | 2.89 | Not Specified | 0.05 | [4] |
| Recombinant CYP1B1 | OPC-13326 | 11.2 | Not Specified | 0.03 | [4] |
| Recombinant CYP3A5 | OPC-13217 (precursor to 4'-trans-Hydroxy Cilostazol) | 1.60 | Not Specified | 0.57 | [4] |
| Recombinant CYP2C19 | OPC-13217 (precursor to 4'-trans-Hydroxy Cilostazol) | 5.95 | Not Specified | 0.16 | [4] |
| Recombinant CYP3A4 | OPC-13217 (precursor to 4'-trans-Hydroxy Cilostazol) | 5.35 | Not Specified | 0.10 | [4] |
| Recombinant CYP2C8 | OPC-13217 (precursor to 4'-trans-Hydroxy Cilostazol) | 33.8 | Not Specified | 0.009 | [4] |
Table 2: Inhibition of Cilostazol Metabolism
| Inhibitor | Target Enzyme(s) | Effect on Cilostazol Metabolism | IC50/Ki (μM) | Reference |
| Ketoconazole (B1673606) | CYP3A4 | Potent inhibitor of quinone and hexane (B92381) hydroxylation | 1 (concentration used) | [1][3] |
| Omeprazole | CYP2C19 | Co-administration increased Cmax and AUC of a cilostazol metabolite | Not Specified | [6] |
| Cimetidine | CYP Enzymes | Concentration-dependent competitive inhibition | Not Specified | [1][3] |
| Cilostazol | CYP2C9 | Weak inhibitor | 23.8 (Ki) | [6] |
| Cilostazol | CYP2C19 | Weak inhibitor | 44 (Ki) | [6] |
Experimental Protocols
Protocol 1: Microsomal Stability Assay for Cilostazol
Objective: To determine the rate of metabolism of cilostazol in human liver microsomes.
Materials:
-
Cilostazol
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., this compound for metabolite analysis, or a different stable isotope-labeled standard for parent drug analysis)
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of cilostazol in a suitable solvent (e.g., DMSO or methanol).
-
Prepare the incubation mixture by adding HLM to pre-warmed phosphate buffer. The final protein concentration should be optimized (e.g., 0.5-1.0 mg/mL).
-
Initiate the reaction by adding cilostazol to the incubation mixture (final concentration typically 1-10 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of cilostazol using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Protocol 2: Cytochrome P450 Reaction Phenotyping for Cilostazol
Objective: To identify the specific CYP isozymes responsible for the metabolism of cilostazol to 4'-trans-Hydroxy Cilostazol.
Materials:
-
Cilostazol
-
Recombinant human CYP isozymes (e.g., CYP3A4, CYP2C19, CYP3A5, etc.)
-
Control microsomes (from cells not expressing CYPs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Selective CYP inhibitors (e.g., ketoconazole for CYP3A4, ticlopidine (B1205844) for CYP2C19)
-
4'-trans-Hydroxy Cilostazol analytical standard
-
This compound (as internal standard)
-
LC-MS/MS system
Procedure:
-
Recombinant Enzyme Screening: a. Incubate cilostazol with each recombinant CYP isozyme individually in the presence of the NADPH regenerating system. b. After a fixed time, quench the reaction and analyze for the formation of 4'-trans-Hydroxy Cilostazol using LC-MS/MS with this compound as the internal standard. c. Compare the rate of metabolite formation across the different CYP isozymes.
-
Chemical Inhibition Assay: a. Incubate cilostazol with pooled human liver microsomes in the presence and absence of selective CYP inhibitors. b. Pre-incubate the microsomes with the inhibitor for a short period before adding cilostazol. c. Initiate the reaction with the NADPH regenerating system. d. After a fixed time, quench the reaction and quantify the formation of 4'-trans-Hydroxy Cilostazol. e. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.
Protocol 3: Quantitative Analysis of 4'-trans-Hydroxy Cilostazol using LC-MS/MS
Objective: To accurately quantify the formation of 4'-trans-Hydroxy Cilostazol in in vitro samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
Reagents:
-
4'-trans-Hydroxy Cilostazol analytical standard
-
This compound (internal standard)
-
Methanol, acetonitrile, water (LC-MS grade)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
Procedure:
-
Sample Preparation: Use the protein-precipitated supernatant from the in vitro incubation samples.
-
Chromatographic Separation:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: Optimized for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both 4'-trans-Hydroxy Cilostazol and this compound.
-
-
Quantification:
-
Prepare a calibration curve by spiking known concentrations of 4'-trans-Hydroxy Cilostazol into a blank matrix (e.g., quenched incubation buffer).
-
Add a fixed concentration of the internal standard (this compound) to all calibrators, quality controls, and unknown samples.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of 4'-trans-Hydroxy Cilostazol in the unknown samples by interpolating from the linear regression of the calibration curve.
-
Visualizations
Caption: General workflow for an in vitro metabolism experiment.
Caption: Major metabolic pathways of Cilostazol.
References
- 1. In vitro metabolism and interaction of cilostazol with human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. Characterization of human cytochrome p450 enzymes involved in the metabolism of cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for the Simultaneous Determination of Cilostazol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the simultaneous determination of cilostazol (B1669032) and its primary active metabolites in biological matrices. The methodologies outlined are critical for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.
Introduction
Cilostazol is a quinolinone derivative that functions as a phosphodiesterase III (PDE III) inhibitor. This mechanism leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) in platelets and blood vessels, resulting in antiplatelet and vasodilatory effects.[1] It is primarily indicated for the treatment of intermittent claudication.[2]
Cilostazol is extensively metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and to a lesser extent, CYP2C19.[1][2] Several active metabolites are formed, with 3,4-dehydro-cilostazol (OPC-13015) and 4'-trans-hydroxy-cilostazol (OPC-13213) being the most significant.[3] Notably, 3,4-dehydro-cilostazol is reported to be three to seven times more potent than the parent drug.[3] Therefore, the simultaneous quantification of cilostazol and its active metabolites is crucial for a comprehensive understanding of its pharmacological and pharmacokinetic profile.[4]
This document details various validated analytical methods, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the concurrent analysis of cilostazol and its key metabolites in plasma and urine.
Metabolic Pathway of Cilostazol
Cilostazol undergoes extensive metabolism, leading to the formation of several metabolites. The key metabolic pathways involve hydroxylation and dehydrogenation.
Key metabolic pathways of Cilostazol.
Analytical Methods and Quantitative Data
A variety of analytical methods have been developed and validated for the simultaneous determination of cilostazol and its metabolites. The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated analytical methods.
Table 1: LC-MS/MS and UPLC-MS/MS Methods for Cilostazol and Metabolites in Human Plasma
| Parameter | UPLC-MS/MS[4][5] | LC-MS/MS[6] | LC-MS/MS[7] | LC-MS/MS[8] |
| Analytes | Cilostazol, 3,4-dehydro-cilostazol | Cilostazol, OPC-13015, OPC-13213, OPC-13217 | Cilostazol, 3,4-dehydro-cilostazol | Cilostazol, 3,4-dehydro-cilostazol |
| Linearity Range (ng/mL) | CIL: 0.5-1000, DCIL: 0.5-500 | 5.0-1200.0 for all analytes | CIL: 1.0-800, CIL-M: 0.05-400 | CIL: 5-2000, DCIL: 5-400 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 for both | 5.0 for all analytes | CIL: 1.0, CIL-M: 0.05 | 5 for both |
| Precision (% CV) | Intra-batch: 0.93-1.88 (CIL), 0.91-2.79 (DCIL); Inter-batch: within reported ranges | 4.6-6.5 for all analytes | 12.3 | Not explicitly stated |
| Accuracy (%) | 98.8-101.7 (CIL), 98.0-102.7 (DCIL) | 92.1-106.4 for all analytes | 88.8-99.8 | Acceptable |
| Recovery (%) | 95-97 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Internal Standard | Deuterated analogs (CIL-d11, DCIL-d11) | OPC-3930 | Not explicitly stated | Mosapride |
CIL: Cilostazol, DCIL: 3,4-dehydro-cilostazol, CIL-M: 3,4-dehydro-cilostazol
Table 2: HPLC-UV Methods for Cilostazol and Metabolites
| Parameter | HPLC-UV (Plasma)[9] | HPLC-UV (Urine)[10] |
| Analytes | Cilostazol, OPC-13015, OPC-13213, OPC-13217, and others | Cilostazol and its known metabolites |
| Linearity Range (ng/mL) | 20-1200 (CIL, OPC-13015, OPC-13213), 20-600 (other metabolites) | 100-3000 for all analytes |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 20 for all analytes | 100 for all analytes |
| Precision (% CV) | 1.5-9.0 | 0.8-19.7 |
| Accuracy (%) | 98.5-104.9 | 86.1-116.8 |
| Internal Standard | OPC-3930, OPC-13112 | OPC-3930 |
Experimental Protocols
The following are detailed protocols for the sample preparation and analysis of cilostazol and its metabolites from biological matrices.
Protocol 1: UPLC-MS/MS Method for Cilostazol and 3,4-dehydro-cilostazol in Human Plasma
This protocol is based on a validated method for high-throughput bioanalysis.[4]
1. Materials and Reagents
-
Cilostazol and 3,4-dehydro-cilostazol reference standards
-
Deuterated internal standards (CIL-d11, DCIL-d11)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., LiChroSep DVB-HL, 30 mg, 1 cc)
-
Human plasma (blank)
2. Sample Preparation (Solid Phase Extraction)
Sample preparation workflow using SPE.
3. Chromatographic and Mass Spectrometric Conditions
-
UPLC System: Waters Acquity UPLC or equivalent
-
Mobile Phase: Gradient elution with a mixture of organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Flow Rate: 0.30 mL/min[7]
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[7]
-
Detection: Multiple Reaction Monitoring (MRM)
Protocol 2: LC-MS/MS Method for Cilostazol and Three Metabolites in Human Plasma
This protocol is adapted from a method for the simultaneous determination of cilostazol and three of its active metabolites.[6]
1. Materials and Reagents
-
Cilostazol, OPC-13015, OPC-13213, and OPC-13217 reference standards
-
Internal standard (e.g., OPC-3930)
-
Methanol, Chloroform, n-Butanol, Methyl-tert-butyl ether (all HPLC grade)
-
Ammonium acetate (B1210297) buffer (pH 6.5)
-
Solid Phase Extraction (SPE) cartridges (e.g., Sep-Pak silica)
2. Sample Preparation (Liquid-Liquid Extraction followed by SPE)
Sample preparation using LLE and SPE.
3. Chromatographic and Mass Spectrometric Conditions
-
HPLC System: Agilent 1100 series or equivalent
-
Column: Supelcosil LC-18-DB[6]
-
Mobile Phase: Gradient elution with acetonitrile (B52724) and ammonium acetate buffer (pH 6.5).
-
Run Time: 17.5 minutes[6]
-
Mass Spectrometer: Tandem mass spectrometer with a Turbo Ionspray interface in positive ion mode.[6]
-
Detection: Multiple Reaction Monitoring (MRM)
Protocol 3: HPLC-UV Method for Cilostazol and Metabolites in Human Urine
This protocol is based on a validated HPLC method with UV detection for urine samples.[10]
1. Materials and Reagents
-
Cilostazol and its metabolite reference standards
-
Internal standard (e.g., OPC-3930)
-
Chloroform (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate buffer (pH 6.5)
2. Sample Preparation (Liquid-Liquid Extraction)
-
To a urine sample, add the internal standard.
-
Perform liquid-liquid extraction using chloroform.
-
Separate the organic layer and evaporate it to dryness.
-
Reconstitute the residue in 8% acetonitrile in ammonium acetate buffer (pH 6.5).
3. Chromatographic Conditions
-
HPLC System: Standard HPLC with UV detector
-
Column: 5-µm ODS column[10]
-
Mobile Phase: Gradient elution with varying percentages of acetonitrile in acetate buffer (pH 6.5).[10]
-
Detection: UV detection at an appropriate wavelength (e.g., 259 nm).[12]
Conclusion
The analytical methods presented provide robust and reliable approaches for the simultaneous quantification of cilostazol and its active metabolites in various biological matrices. The choice between LC-MS/MS and HPLC-UV will depend on the specific requirements of the study, with LC-MS/MS offering higher sensitivity and selectivity, making it ideal for studies requiring low detection limits. The detailed protocols and summarized data serve as a valuable resource for researchers and professionals in the field of drug development and clinical pharmacology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new simple method for quantification of cilostazol and its active metabolite in human plasma by LC-MS/MS: Application to pharmacokinetics of cilostazol associated with CYP genotypes in healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of cilostazol and its primary metabolite 3,4-dehydrocilostazol in human plasma by rapid liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantitative determination of cilostazol and its metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of cilostazol and its metabolites in human urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpbs.com [ijpbs.com]
Troubleshooting & Optimization
degradation pathways of 4'-trans-Hydroxy Cilostazol-d4 under stress conditions
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for 4'-trans-Hydroxy Cilostazol-d4 under stress conditions?
A1: Based on studies of Cilostazol (B1669032), this compound is likely susceptible to degradation under acidic, basic, and oxidative conditions. It is expected to be relatively stable under thermal and photolytic stress. The primary degradation pathways for the parent drug, Cilostazol, involve hydrolysis of the amide bond and oxidation.
Q2: My analytical method is not showing any degradation of this compound under stress conditions. What could be the issue?
A2: There are several possibilities:
-
Stability of the Molecule: this compound, similar to its parent compound, might be relatively stable under the specific stress conditions you are employing. Some studies on Cilostazol show stability under certain acidic and alkaline conditions.
-
Inadequate Stress Conditions: The concentration of the stressor (e.g., acid, base, oxidizing agent), temperature, or duration of exposure may not be sufficient to induce degradation. According to ICH guidelines, the goal is to achieve 5-20% degradation to ensure the method is stability-indicating.
-
Analytical Method Suitability: Your analytical method may not be able to separate the degradation products from the parent peak. It is crucial to use a stability-indicating analytical method (SIAM), typically a gradient HPLC method, that can resolve all potential degradation products.
-
Solubility Issues: Ensure that this compound is fully dissolved in the stress medium. The use of co-solvents may be necessary, but their potential for causing artifact peaks should be considered.
Q3: I am observing unexpected peaks in my chromatogram during a forced degradation study. What could be their origin?
A3: Unexpected peaks can arise from several sources:
-
Degradation Products: These are the peaks of interest that you are trying to identify.
-
Impurities: The starting material of this compound may contain impurities that are detected by your analytical method.
-
Artifacts from Stress Conditions: The stressor itself or its reaction with the solvent system or components of the formulation can generate interfering peaks. For example, some solvents can degrade under acidic or basic conditions at elevated temperatures.
-
Interaction with Excipients: If you are studying a formulated product, the excipients may degrade or interact with the active pharmaceutical ingredient (API).
Q4: How can I confirm the identity of the degradation products?
A4: The identification of degradation products typically requires advanced analytical techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the degradation products, which is a critical piece of information for structure elucidation.
-
Tandem Mass Spectrometry (MS/MS): Can be used to fragment the degradation products and obtain structural information.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information if the degradation product can be isolated in sufficient quantity and purity.
Troubleshooting Guides
Issue 1: No Degradation Observed
| Possible Cause | Troubleshooting Step |
| Insufficient stress | Increase the concentration of the stressor, the temperature, and/or the duration of the experiment. |
| Compound is stable under the applied conditions | Consult literature for degradation studies on Cilostazol to find more aggressive but relevant stress conditions. |
| Analytical method is not stability-indicating | Develop a gradient HPLC method with a suitable column (e.g., C18) and mobile phase to ensure separation of potential degradants. Use a photodiode array (PDA) detector to check for peak purity. |
Issue 2: Excessive Degradation (>20%)
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh | Reduce the concentration of the stressor, the temperature, and/or the duration of the experiment. |
| High reactivity of the molecule | Perform a time-course study to identify a suitable time point where degradation is within the 5-20% range. |
Summary of Forced Degradation Conditions for Cilostazol
The following table summarizes typical stress conditions used in forced degradation studies of Cilostazol, which can be adapted for this compound.
| Stress Condition | Reagent/Parameter | Typical Conditions | Expected Outcome for Cilostazol |
| Acidic Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M to 5 M HCl, refluxed at 60-100°C for several hours.[1][2] | Degradation observed in some studies, while others report stability.[2][3][4][5] |
| Basic Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M to 5 M NaOH, refluxed at 60-100°C for several hours.[1][2] | Degradation observed in some studies, while others report stability.[2][3][4][5] |
| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | 3% to 30% H₂O₂, at room temperature or elevated temperatures for several hours.[1] | Degradation is consistently reported.[3][4][5] |
| Thermal Degradation | Dry Heat | 60-80°C for several hours to days. | Generally reported to be stable.[3][4] |
| Photolytic Degradation | UV and/or Fluorescent Light | ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). | Generally reported to be stable.[3][4] |
Experimental Protocols
General Protocol for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix an aliquot of the stock solution with an equal volume of the desired concentration of HCl (e.g., 1 M). Heat as required.
-
Basic: Mix an aliquot of the stock solution with an equal volume of the desired concentration of NaOH (e.g., 1 M). Heat as required.
-
Oxidative: Mix an aliquot of the stock solution with an equal volume of the desired concentration of H₂O₂ (e.g., 30%). Keep at room temperature or heat gently.
-
Thermal: Store the solid drug substance or a solution at an elevated temperature (e.g., 80°C).
-
Photolytic: Expose the solid drug substance or a solution to UV and visible light as per ICH Q1B guidelines.
-
-
Sampling: Withdraw samples at appropriate time intervals.
-
Neutralization (for acidic and basic samples): Neutralize the samples with an equivalent amount of base or acid, respectively, before analysis.
-
Dilution: Dilute the samples to a suitable concentration for analysis with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
Logical Workflow for a Forced Degradation Study
A logical workflow for conducting a forced degradation study.
Potential Degradation Pathways of the Cilostazol Moiety
Potential degradation pathways for the core structure of Cilostazol.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Hydrolytic Degradation Profile and RP-HPLC Estimation of Cilostazol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Validated stability-indicating methods for determination of cilostazol in the presence of its degradation products according to the ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Calibration Curve Linearity Issues with 4'-trans-Hydroxy Cilostazol-d4
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address calibration curve linearity issues specifically encountered during the bioanalysis of 4'-trans-Hydroxy Cilostazol-d4 using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of non-linearity in LC-MS/MS calibration curves?
A1: Non-linearity in LC-MS/MS calibration curves is a common issue that can arise from several factors. These can be broadly categorized as instrumental, method-related, or related to the analyte and matrix.[1][2] Common causes include:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[1][3]
-
Ion Suppression or Enhancement: Components in the sample matrix can interfere with the ionization of the analyte in the mass spectrometer's source, leading to a non-linear response.[1]
-
Issues with the Internal Standard: Problems with the internal standard, such as instability or incorrect concentration, can affect the linearity of the calibration curve.
-
Analyte Behavior: The physicochemical properties of the analyte itself can contribute to non-linearity, especially at the extremes of the concentration range.[4]
-
Suboptimal Chromatographic Conditions: Poor peak shape, co-elution with interfering substances, or issues with the LC system can all impact linearity.[2]
-
Sample Preparation Errors: Inconsistent extraction recovery or errors in serial dilutions of calibration standards can introduce non-linearity.[4]
Q2: My calibration curve for this compound is non-linear. What are the first steps I should take to troubleshoot?
A2: When encountering a non-linear calibration curve for this compound, a systematic approach to troubleshooting is recommended. Start by isolating the potential source of the issue. A logical workflow can help pinpoint the problem efficiently.
Troubleshooting Workflow for Non-Linearity
Caption: A stepwise troubleshooting guide for addressing non-linear calibration curves.
Q3: Can matrix effects cause linearity issues even with a deuterated internal standard like this compound?
A3: Yes, while stable isotope-labeled internal standards like this compound are used to compensate for matrix effects, significant ion suppression or enhancement can still lead to non-linearity, particularly if the analyte and internal standard do not co-elute perfectly or if the matrix effect is extreme.[1] It is crucial to ensure that the chromatographic separation is adequate and that the sample preparation method effectively removes interfering matrix components.
Troubleshooting Guides
Guide 1: Investigating Detector Saturation
High concentrations of an analyte can overwhelm the mass spectrometer's detector, causing a non-linear response at the upper end of the calibration curve.
Symptoms:
-
The calibration curve flattens at higher concentrations.
-
The response factor (analyte peak area / IS peak area) decreases for high concentration standards.
Troubleshooting Steps:
-
Dilute Upper-Level Standards: Dilute the highest concentration calibration standards and re-inject them. If linearity is restored for these diluted samples, detector saturation is the likely cause.
-
Reduce Injection Volume: A smaller injection volume can reduce the amount of analyte entering the mass spectrometer.
-
Adjust Mass Spectrometer Parameters: Consider reducing the detector gain or using a less intense product ion transition for quantification at the higher concentration range.[3]
Guide 2: Addressing Issues with Calibration Standards and Internal Standard
Errors in the preparation of calibration standards or the internal standard solution are a common source of linearity problems.
Symptoms:
-
Inconsistent or erratic data points across the calibration range.
-
Poor correlation coefficient (r² < 0.99).
Troubleshooting Steps:
-
Prepare Fresh Standards: Prepare a new set of calibration standards and a fresh internal standard spiking solution from original stock solutions.
-
Verify Pipetting and Dilutions: Ensure all pipettes are calibrated and that serial dilutions are performed accurately.
-
Check Internal Standard Response: The peak area of the internal standard should be consistent across all calibration standards and samples. Significant variation may indicate a problem with the addition of the internal standard or its stability.
Logical Relationship of Troubleshooting Steps
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. altabrisagroup.com [altabrisagroup.com]
ensuring the isotopic purity of 4'-trans-Hydroxy Cilostazol-d4
Welcome to the technical support center for 4'-trans-Hydroxy Cilostazol-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the isotopic purity of this internal standard and to troubleshoot common issues encountered during its use in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the deuterated form of 4'-trans-Hydroxy Cilostazol, which is a metabolite of the drug Cilostazol.[1][2][3] Its primary application is as an internal standard in quantitative analytical methods, such as those using liquid chromatography-mass spectrometry (LC-MS), to ensure accurate and precise measurement of the non-labeled analyte in various biological matrices.[1][4][5]
Q2: What is isotopic purity and why is it critical for an internal standard?
A2: Isotopic purity, or isotopic enrichment, refers to the percentage of the deuterated compound that is fully labeled with the deuterium (B1214612) isotope at all intended positions.[6] High isotopic purity (typically ≥98%) is crucial for an internal standard to minimize interference from the unlabeled analyte and ensure the accuracy of quantitative results.[5][7] The presence of a significant amount of the unlabeled analyte in the internal standard can lead to an overestimation of the analyte's concentration.[8]
Q3: What are the recommended analytical techniques to verify the isotopic purity of this compound?
A3: The most common and reliable techniques for determining the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10][11][12] HRMS can distinguish between the deuterated and non-deuterated forms of the molecule based on their mass-to-charge ratio, while NMR can confirm the positions of the deuterium labels.[9][10]
Q4: How should this compound be stored to maintain its integrity?
A4: To prevent degradation and potential isotopic exchange, this compound should be stored under the manufacturer's recommended conditions, which typically involve protection from light and moisture, and storage at controlled low temperatures.[13] It is also advisable to prepare fresh working solutions and avoid repeated freeze-thaw cycles.[13]
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound as an internal standard.
Issue 1: Presence of Unlabeled Analyte Signal in the Internal Standard
Question: I am observing a significant peak corresponding to the unlabeled 4'-trans-Hydroxy Cilostazol when I analyze my this compound standard. What could be the cause and how can I address it?
Answer: This issue can arise from two primary sources: low isotopic purity of the internal standard or isotopic exchange (back-exchange).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Low Isotopic Purity | Verify the isotopic purity of the internal standard using HRMS or NMR as detailed in the Experimental Protocols section. Contact the supplier for the certificate of analysis if you do not have the capability to perform this analysis in-house. It is recommended to use internal standards with an isotopic enrichment of ≥98%.[5][7] | Confirmation of the isotopic purity. If below acceptable limits, a new, higher-purity standard should be procured. |
| Isotopic Exchange (Back-Exchange) | This occurs when deuterium atoms are replaced by hydrogen atoms from the solvent or matrix.[8] This is more likely to happen if the deuterium labels are on exchangeable sites like -OH or -NH groups, or if the sample is subjected to acidic or basic conditions.[7][8] To test for this, incubate the deuterated standard in a blank matrix for a duration equivalent to your sample preparation and analysis time, then re-analyze to check for an increase in the unlabeled compound.[7] | Identification of unstable deuterium labels. If back-exchange is significant, consider the synthesis of a standard with deuterium labels on more stable positions. |
Issue 2: Chromatographic Shift Between Analyte and Internal Standard
Question: My this compound internal standard and the analyte do not perfectly co-elute, showing slightly different retention times. Why is this happening and is it a problem?
Answer: A slight difference in retention times between a deuterated internal standard and its non-deuterated counterpart is a known phenomenon called the "chromatographic isotope effect".[4][14] While often minor, it can become problematic if it leads to differential matrix effects.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Chromatographic Isotope Effect | The C-D bond is slightly less polar than the C-H bond, which can lead to small differences in chromatographic behavior.[4] | This is an inherent property of the deuterated molecule and cannot be eliminated entirely. |
| Suboptimal Chromatographic Conditions | The separation may be too sensitive to the subtle differences between the analyte and the internal standard. | Optimize the chromatographic method by adjusting the mobile phase composition, gradient profile, or column temperature to minimize the retention time difference and achieve co-elution.[8] |
Issue 3: High Variability in Internal Standard Peak Area
Question: The peak area of my this compound is highly variable across my sample batch, leading to poor precision in my results. What are the potential causes?
Answer: High variability in the internal standard's response is often indicative of inconsistent sample preparation or differential matrix effects.[7][13]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Sample Preparation | Inconsistencies in pipetting, extraction, or reconstitution steps can lead to variable recovery of the internal standard. | Review your sample preparation workflow for uniformity. Ensure consistent timing and execution of each step.[13] |
| Differential Matrix Effects | Even with co-elution, components of the sample matrix can suppress or enhance the ionization of the analyte and internal standard to different extents.[7] | Conduct a post-extraction addition experiment to evaluate the matrix effect. Improve sample clean-up procedures (e.g., using solid-phase extraction) to remove interfering matrix components.[7] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic enrichment of this compound.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration appropriate for your mass spectrometer (e.g., 1 µg/mL).
-
Instrumentation: Use a high-resolution mass spectrometer capable of resolving the isotopic peaks of the analyte.
-
Analysis: Infuse the sample directly or inject it into an LC-HRMS system. Acquire full-scan mass spectra in the appropriate mass range for this compound.
-
Data Analysis:
-
Identify the monoisotopic peak for the fully deuterated compound (d4) and the corresponding peaks for the less-deuterated (d3, d2, d1) and non-deuterated (d0) species.
-
Integrate the peak areas for each of these species.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] * 100
-
Protocol 2: Confirmation of Deuterium Label Position by NMR Spectroscopy
Objective: To confirm the structural integrity and the location of the deuterium atoms on the this compound molecule.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of the this compound in a suitable deuterated NMR solvent (e.g., DMSO-d6 or Chloroform-d).
-
Instrumentation: Use a high-field NMR spectrometer.
-
Analysis: Acquire ¹H NMR and ¹³C NMR spectra.
-
Data Analysis:
-
Compare the ¹H NMR spectrum of the deuterated standard to that of a non-deuterated reference standard. The absence of signals at specific chemical shifts in the deuterated spectrum indicates the positions of deuterium substitution.
-
The ¹³C NMR spectrum can also provide information about the location of the deuterium labels through the observation of characteristic splitting patterns or shifts in the signals of the carbon atoms bonded to deuterium.
-
Visualizations
Caption: Workflow for Assessing the Isotopic Purity of this compound.
Caption: Troubleshooting Decision Tree for Variable Internal Standard Response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Understanding Isotopic Enrichment [isotope.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Cilostazol: Featuring 4'-trans-Hydroxy Cilostazol-d4 as a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of cilostazol (B1669032), with a special focus on the validation of a method utilizing the deuterated internal standard, 4'-trans-Hydroxy Cilostazol-d4. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions when selecting and validating an analytical method for cilostazol and its metabolites.
Introduction to Analytical Method Validation for Cilostazol
Cilostazol is a quinolinone-derivative medication used to alleviate the symptoms of intermittent claudication in individuals with peripheral vascular disease. Accurate and precise quantification of cilostazol and its active metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The choice of an appropriate internal standard is paramount for a robust and reliable bioanalytical method. This guide compares the performance of methods using a deuterated internal standard, exemplified by this compound, against those using non-deuterated (structural analog) internal standards.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis using mass spectrometry.[1][2] They share near-identical physicochemical properties with the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus providing superior compensation for matrix effects and other sources of variability.[1][2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The following tables summarize the validation parameters for analytical methods using a deuterated internal standard (represented by data from a method using cilostazol-d11, a close analog to this compound) and methods employing non-deuterated internal standards.
Table 1: Method Validation Data using a Deuterated Internal Standard (e.g., Cilostazol-d11)
| Validation Parameter | Cilostazol | 3,4-dehydro Cilostazol (Active Metabolite) | Reference |
| Linearity Range (ng/mL) | 0.5 - 1000 | 0.5 - 500 | [3][4] |
| Correlation Coefficient (r²) | >0.99 | >0.99 | [3][4] |
| Intra-day Precision (% CV) | 0.93 - 1.88 | 0.91 - 2.79 | [3][4] |
| Inter-day Precision (% CV) | 0.99 - 2.79 | 1.25 - 2.55 | [3][4] |
| Intra-day Accuracy (%) | 98.8 - 101.7 | 98.0 - 102.7 | [3][4] |
| Inter-day Accuracy (%) | 98.1 - 102.7 | 99.1 - 101.9 | [3][4] |
| Mean Extraction Recovery (%) | 95.4 - 96.7 | 95.3 - 96.4 | [3][4] |
Table 2: Method Validation Data using Non-Deuterated Internal Standards (Structural Analogs)
| Internal Standard | Linearity Range (ng/mL) | Accuracy (%) | Precision (% CV) | Reference |
| OPC-3930 | 5.0 - 1200 | 92.1 - 106.4 | 4.6 - 6.5 | [5] |
| OPC-3930 & OPC-13112 | 20 - 1200 | 98.5 - 104.9 | 1.5 - 9.0 | [6] |
| Dipyridamole | 0.5 - 15 (µg/mL) | Not explicitly stated | Not explicitly stated | [7] |
Discussion
The data presented in Tables 1 and 2 clearly demonstrate the superior performance of the analytical method using a deuterated internal standard. The precision (% CV) and accuracy values are consistently better, with narrower ranges of deviation. This is attributed to the ability of the deuterated standard to more effectively compensate for matrix effects and variability in the extraction process and instrument response.[1][2]
While methods using structural analogs as internal standards can be validated to meet regulatory requirements, they are more susceptible to differential matrix effects, where the analyte and internal standard are affected differently by the biological matrix. This can lead to decreased precision and accuracy. The use of this compound as an internal standard for the quantification of its non-deuterated counterpart is expected to yield performance data in line with that presented for cilostazol-d11, offering a highly reliable and robust bioanalytical method.
Experimental Protocols
A detailed experimental protocol for the validation of a bioanalytical method for cilostazol and its metabolites using this compound is provided below. This protocol is based on established guidelines and the methodologies reported in the cited literature.
1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution: Accurately weigh and dissolve cilostazol and its metabolites in methanol (B129727) to prepare individual stock solutions (e.g., 1 mg/mL).
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Working Solutions: Prepare serial dilutions of the analyte and internal standard stock solutions in a suitable solvent (e.g., 50:50 methanol:water) to be used for spiking calibration standards and quality control samples.
2. Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of plasma, add the internal standard working solution.
-
Vortex mix the samples.
-
Load the samples onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column is typically used (e.g., UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).[3][4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM) is used for detection and quantification.
4. Method Validation Parameters The method should be validated for the following parameters according to regulatory guidelines (e.g., FDA, EMA):
-
Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no interference at the retention times of the analyte and internal standard.
-
Linearity and Range: Prepare a calibration curve by spiking blank plasma with known concentrations of the analyte. The curve should have a correlation coefficient (r²) of ≥0.99.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations. The mean accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Recovery: Evaluate the extraction efficiency of the analyte and internal standard from the biological matrix.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix from different sources.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative).
Visualizations
Experimental Workflow for Bioanalytical Method Validation
Caption: Workflow for the validation of a bioanalytical method.
Signaling Pathway of Cilostazol's Mechanism of Action
Caption: Mechanism of action of Cilostazol.
Conclusion and Recommendations
The validation of a robust and reliable analytical method is critical for the successful development and clinical use of cilostazol. The evidence strongly supports the use of a deuterated internal standard, such as this compound, to achieve the highest level of accuracy and precision in the quantification of cilostazol and its metabolites. While methods with structural analog internal standards can be employed, they carry a higher risk of variability due to matrix effects. For researchers and drug development professionals aiming for the highest quality data, the investment in a deuterated internal standard is highly recommended. The detailed protocol provided in this guide offers a comprehensive framework for the successful validation of such a method.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantitative determination of cilostazol and its metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards for Cilostazol Bioanalysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of cilostazol (B1669032), the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison of deuterated and non-deuterated internal standards for the quantification of cilostazol in biological matrices, supported by experimental data from published literature.
Internal standards are indispensable in quantitative liquid chromatography-mass spectrometry (LC-MS) for correcting analytical variability. The two principal categories of internal standards are stable isotope-labeled (e.g., deuterated) internal standards, which are chemically identical to the analyte, and non-deuterated, or structural analogue, internal standards, which possess similar physicochemical properties but a different chemical structure.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus generally favors the use of stable isotope-labeled internal standards, such as deuterated cilostazol, for bioanalytical applications. This preference is rooted in their ability to more effectively compensate for matrix effects and variability in extraction recovery and ionization efficiency due to their near-identical chemical and physical properties to the analyte.[1][2][3]
Non-deuterated internal standards, while often more readily available and less expensive, may not co-elute perfectly with the analyte and can exhibit different responses to matrix interferences, potentially compromising data accuracy.[4][5]
The following tables summarize validation parameters from studies employing either deuterated or non-deuterated internal standards for cilostazol analysis.
Data Presentation
Table 1: Performance Data for Bioanalytical Methods Using a Deuterated Internal Standard for Cilostazol
| Parameter | Cilostazol-d11[6][7] |
| Linearity Range (ng/mL) | 0.5 - 1000 |
| Accuracy (%) | 98.8 - 101.7 |
| Precision (CV%) | 0.93 - 1.88 |
| Recovery (%) | 95.4 - 96.7 |
Table 2: Performance Data for Bioanalytical Methods Using Non-Deuterated Internal Standards for Cilostazol
| Parameter | OPC-3930[8] | Midazolam[9] | Domperidone[10] |
| Linearity Range (ng/mL) | 5.0 - 1200 | 20 - 5000 | 5.0 - 1000 |
| Accuracy (%) | 92.1 - 106.4 | Not Reported | Not Reported |
| Precision (CV%) | 4.6 - 6.5 | Not Reported | Not Reported |
| Recovery (%) | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Method 1: UPLC-MS/MS with Deuterated Internal Standard (Cilostazol-d11)[6][7]
-
Sample Preparation: Solid-phase extraction (SPE) was employed to extract cilostazol and its metabolite from 100 µL of human plasma.
-
Chromatography: Chromatographic separation was achieved on a UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution was likely used, typical for UPLC-MS/MS methods, though specific details were not provided in the abstract.
-
Detection: Tandem mass spectrometry (MS/MS) was used for detection, providing high sensitivity and selectivity.
Method 2: LC/MS/MS with Non-Deuterated Internal Standard (OPC-3930)[8]
-
Sample Preparation: A combination of liquid-liquid partitioning followed by solid-phase extraction on a Sep-Pak silica (B1680970) column was used to extract cilostazol, its metabolites, and the internal standard from human plasma.
-
Chromatography: Reversed-phase chromatography was performed on a Supelcosil LC-18-DB HPLC column with a 17.5-minute gradient elution.
-
Detection: Detection was carried out using tandem mass spectrometry with a Turbo Ionspray interface in the positive ion mode.
Method 3: LC-ESI-MS with Non-Deuterated Internal Standard (Midazolam)[9]
-
Sample Preparation: A simple one-step protein precipitation with acetonitrile (B52724) was used for sample preparation from rat plasma.
-
Chromatography: Gradient elution was performed on an Agilent Zorbax SB-C18 column (2.1 mm × 50 mm, 5.0 μm).
-
Mobile Phase: The mobile phase consisted of acetonitrile and 0.1% formic acid at a flow rate of 0.4 mL/min.
-
Detection: Electrospray ionization mass spectrometry (ESI-MS) in the selected ion monitoring mode was used for detection.
Mandatory Visualization
Caption: Experimental workflow for bioanalysis using an internal standard.
Conclusion
The choice between a deuterated and a non-deuterated internal standard for cilostazol analysis has significant implications for the quality of bioanalytical data. While methods using non-deuterated internal standards can provide acceptable performance, the literature strongly supports the superiority of deuterated internal standards in terms of accuracy and precision.[6][7] The use of a deuterated internal standard like cilostazol-d11 (B563047) minimizes variability arising from matrix effects and sample processing, leading to more reliable pharmacokinetic and bioequivalence data. For researchers aiming for the highest level of data integrity, the investment in a deuterated internal standard is well-justified.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Assay and Intra-Assay Precision in the Bioanalysis of Cilostazol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inter-assay and intra-assay precision for analytical methods used in the quantification of cilostazol (B1669032) and its metabolites. While specific precision data for the internal standard 4'-trans-Hydroxy Cilostazol-d4 is not publicly available, this document summarizes precision data from validated bioanalytical methods that utilize various internal standards, including other deuterated analogs, to provide a benchmark for expected assay performance.
Precision in Bioanalytical Methods: A Snapshot
The precision of an analytical method describes the closeness of repeated individual measurements of a substance. It is a critical parameter in bioanalytical method validation, ensuring the reliability and reproducibility of the data. Precision is typically expressed as the coefficient of variation (%CV) and is assessed at two levels:
-
Intra-assay precision (within-run precision): Evaluates the precision of measurements within a single analytical run.
-
Inter-assay precision (between-run precision): Assesses the precision across different analytical runs conducted on different days.
Data on Analytical Method Precision for Cilostazol and its Metabolites
The following tables summarize the intra- and inter-assay precision data from various validated LC-MS/MS methods for the determination of cilostazol and its active metabolites in biological matrices. It is important to note that the precision values reported are for the analytes, not the internal standard itself. However, the use of a stable isotope-labeled internal standard like this compound is crucial for achieving such high levels of precision by correcting for variability during sample processing and analysis.
Table 1: Inter-Assay and Intra-Assay Precision of Cilostazol
| Internal Standard Used | Analyte | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| Deuterated analogs | Cilostazol | 0.93 - 1.88 | 0.93 - 1.88 |
| OPC-3930 | Cilostazol | 1.5 - 9.0 (Overall Precision) | 1.5 - 9.0 (Overall Precision) |
| Ticagrelor | Cilostazol | < 12.3 | < 12.3 |
Table 2: Inter-Assay and Intra-Assay Precision of Cilostazol Metabolites
| Internal Standard Used | Analyte | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| Deuterated analogs | 3,4-dehydro Cilostazol | 0.91 - 2.79 | 0.91 - 2.79 |
| OPC-3930 | OPC-13015 (metabolite) | 1.5 - 9.0 (Overall Precision) | 1.5 - 9.0 (Overall Precision) |
| OPC-3930 | OPC-13213 (metabolite) | 1.5 - 9.0 (Overall Precision) | 1.5 - 9.0 (Overall Precision) |
| Ticagrelor | 3,4-dehydro Cilostazol | < 12.3 | < 12.3 |
| Ticagrelor | 4'-trans-hydroxy Cilostazol | < 12.3 | < 12.3 |
Data sourced from multiple bioanalytical method validation studies. The precision values represent the range observed across different quality control sample concentrations.
Experimental Protocol for a Typical Bioanalytical Method
The following is a generalized experimental protocol for the quantification of cilostazol and its metabolites in plasma using LC-MS/MS with a deuterated internal standard.
1. Sample Preparation:
-
Aliquots of plasma samples are mixed with an internal standard solution (e.g., this compound in methanol).
-
Protein precipitation is performed by adding a solvent like acetonitrile (B52724).
-
The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred and may be further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
The final extract is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source. The analytes and the internal standard are detected and quantified using multiple reaction monitoring (MRM) mode.
3. Data Analysis:
-
The peak area ratios of the analytes to the internal standard are calculated.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentrations of the analytes in the unknown samples are determined from the calibration curve.
Visualizing the Workflow and Relationships
The following diagrams illustrate the key processes and relationships in the bioanalysis of cilostazol.
A Comparative Analysis of Cilostazol and Its Metabolites Across Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the quantification and metabolic profiling of cilostazol (B1669032) and its primary active metabolites in various biological samples. The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for pharmacokinetic and pharmacodynamic assessments in drug development.
Cilostazol, a potent phosphodiesterase III (PDE III) inhibitor, is widely prescribed for the treatment of intermittent claudication. Its therapeutic efficacy is attributed not only to the parent drug but also to its active metabolites, which exhibit significant pharmacological activity. A thorough understanding of their distribution and concentration in different biological fluids is crucial for optimizing dosing regimens and ensuring patient safety.
Quantitative Analysis of Cilostazol and its Metabolites
The following tables summarize the pharmacokinetic parameters of cilostazol and its major active metabolites, 3,4-dehydro-cilostazol (OPC-13015) and 4'-trans-hydroxy-cilostazol (OPC-13213), in human plasma following oral administration.
Table 1: Pharmacokinetic Parameters of Cilostazol and its Active Metabolites in Human Plasma
| Analyte | Cmax (ng/mL) | AUC (ng·h/mL) | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Biological Matrix | Analytical Method | Reference |
| Cilostazol | 500 - 1000 | Varies with dose | 0.5 - 1200 | 0.5 | Plasma | UPLC-MS/MS, LC-MS/MS | [1][2][3] |
| 3,4-dehydro-cilostazol (OPC-13015) | 100 - 500 | Varies with dose | 0.05 - 500 | 0.05 | Plasma | UPLC-MS/MS, LC-MS/MS | [2][3] |
| 4'-trans-hydroxy-cilostazol (OPC-13213) | Varies | Varies with dose | 5.0 - 1200 | 5.0 | Plasma | LC-MS/MS | [1] |
| Cilostazol & Metabolites | N/A | N/A | 100 - 3000 | 100 | Urine | HPLC | [4] |
Cmax (Maximum Plasma Concentration) and AUC (Area Under the Curve) values are generally dose-dependent. The provided ranges are indicative based on typical oral doses.
Metabolic Pathways of Cilostazol
Cilostazol undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19.[5][6] The two major metabolic pathways involve the dehydrogenation of the quinolinone ring and the hydroxylation of the cyclohexyl ring.
The primary active metabolite, 3,4-dehydro-cilostazol (OPC-13015), is formed via an intermediate, OPC-13326, and exhibits 4-7 times the phosphodiesterase III inhibitory activity of the parent drug.[7] The other significant active metabolite, 4'-trans-hydroxy-cilostazol (OPC-13213), formed via the intermediate OPC-13217, has about one-fifth the activity of cilostazol.[7]
Figure 1: Metabolic pathway of cilostazol.
Experimental Protocols
The accurate quantification of cilostazol and its metabolites in biological samples is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC).
LC-MS/MS Method for Quantification in Plasma
This method is widely adopted for its high sensitivity and specificity.
-
Sample Preparation: Plasma samples are typically prepared using one of three methods:
-
Liquid-Liquid Extraction (LLE): Samples are extracted with an organic solvent like chloroform.[4]
-
Solid-Phase Extraction (SPE): Analytes are isolated using a sorbent material.[1][2]
-
Protein Precipitation: Proteins are precipitated using a solvent like acetonitrile (B52724), followed by centrifugation.[3]
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm) is commonly used.[2][3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is employed.[3]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for the sensitive and specific detection of the parent drug and its metabolites.
-
Figure 2: Workflow for LC-MS/MS analysis.
HPLC Method for Quantification in Urine
This method is suitable for the analysis of higher concentration samples, such as urine.
-
Sample Preparation: Urine samples are typically prepared using liquid-liquid extraction with a solvent like chloroform.[4] The organic extract is then evaporated and the residue is reconstituted in the mobile phase.[4]
-
Chromatographic Separation:
-
Column: A reverse-phase ODS (C18) column is commonly used.[4]
-
Mobile Phase: A gradient mobile phase consisting of varying percentages of acetonitrile in an acetate (B1210297) buffer is employed for the resolution of the analytes.[4]
-
-
Detection: Ultraviolet (UV) detection is used for the quantification of cilostazol and its metabolites.[4]
Comparative Insights
-
Plasma as the Primary Matrix: The vast majority of pharmacokinetic studies on cilostazol and its metabolites have been conducted using plasma.[1][8][9] This is due to its direct relevance to systemic drug exposure and correlation with therapeutic and adverse effects.
-
Urine for Excretion Studies: Urinary analysis is crucial for understanding the excretion pathways of cilostazol and its metabolites. Studies have shown that approximately 74% of the administered dose is excreted in the urine, primarily as metabolites.[5][6] Unchanged cilostazol is not found in measurable amounts in urine.[5]
-
LC-MS/MS as the Gold Standard: For bioanalysis in plasma, LC-MS/MS is the preferred method due to its superior sensitivity, selectivity, and high-throughput capabilities.[2][3]
-
Active Metabolites Contribution: The active metabolites of cilostazol, particularly OPC-13015, contribute significantly to the overall pharmacological effect.[7][9] Therefore, their simultaneous quantification alongside the parent drug is essential for a complete pharmacokinetic profile.
This guide provides a foundational understanding of the comparative analysis of cilostazol and its metabolites in different biological samples. For more in-depth information, researchers are encouraged to consult the cited literature.
References
- 1. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new simple method for quantification of cilostazol and its active metabolite in human plasma by LC-MS/MS: Application to pharmacokinetics of cilostazol associated with CYP genotypes in healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of cilostazol and its metabolites in human urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 8. Pharmacokinetic modeling analysis of cilostazol and its active metabolites (OPC-13015 and OPC-13213) after multiple oral doses of cilostazol in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]
A Comparative Guide to 4'-trans-Hydroxy Cilostazol-d4 Reference Standards for Analytical Applications
This guide provides a comprehensive comparison of 4'-trans-Hydroxy Cilostazol-d4, a critical internal standard for the quantitative analysis of 4'-trans-Hydroxy Cilostazol, the primary active metabolite of the antiplatelet and vasodilating agent, Cilostazol. This document is intended for researchers, scientists, and drug development professionals who require high-purity, well-characterized reference standards for bioanalytical and pharmacokinetic studies.
Certificate of Analysis: A Benchmark for Quality
A Certificate of Analysis (CoA) is a fundamental document that outlines the quality and purity of a reference standard. Below is a sample CoA for a high-quality this compound reference standard, summarizing typical analytical data.
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Result | Method |
| Identity | Matches the reference spectrum | Conforms | ¹H-NMR, LC-MS/MS |
| Purity (by HPLC) | ≥ 98% | 99.5% | HPLC-UV |
| Isotopic Purity | ≥ 99% Deuterium (B1214612) incorporation | 99.6% | Mass Spectrometry |
| Chemical Purity (by NMR) | ≥ 98% | 99.2% | qNMR |
| Residual Solvents | Conforms to ICH Q3C | <0.1% Methanol | Headspace GC-MS |
| Water Content | ≤ 1.0% | 0.2% | Karl Fischer Titration |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Solubility | Soluble in DMSO, Methanol | Conforms | Visual Inspection |
| Molecular Formula | C₂₀H₂₃D₄N₅O₃ | C₂₀H₂₃D₄N₅O₃ | - |
| Molecular Weight | 389.48 g/mol | 389.48 g/mol | - |
Comparison of Commercially Available Reference Standards
Several suppliers offer this compound or similar deuterated analogs (e.g., d5). While direct experimental comparisons are not publicly available, researchers can evaluate standards based on the comprehensiveness of the supplier's documentation and the intended application.
Table 2: Comparison of Supplier Offerings for Deuterated 4'-trans-Hydroxy Cilostazol
| Supplier | Product Name | Isotopic Label | Purity Information | Intended Use |
| Supplier A (e.g., MedChemExpress) | This compound | d4 | Purity data available on CoA | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1][2] |
| Supplier B (e.g., LGC Standards) | 4''-trans-Hydroxy Cilostazol | Unlabeled | High-quality reference standard | Pharmaceutical testing.[3] |
| Supplier C (e.g., Acanthus Research) | 4-trans-Hydroxy Cilostazol-D5 (major) | d5 | Stated as "In Stock - Ready to Ship" | Drug substance stable isotope labeled reference standards.[4] |
Key Considerations for Selection:
-
Isotopic Purity and Labeling: Ensure the isotopic purity is high to prevent interference from the unlabeled analyte. The position and number of deuterium labels (d4 vs. d5) should be considered based on the fragmentation patterns in mass spectrometry to ensure the label is not lost during analysis.
-
Chemical Purity: High chemical purity is crucial to avoid co-eluting interferences that could impact the accuracy of quantification.
-
Documentation: A comprehensive Certificate of Analysis is essential for regulatory submissions and ensuring the quality of the standard.
Experimental Protocols
The following is a detailed methodology for a typical application of this compound as an internal standard in the quantification of 4'-trans-Hydroxy Cilostazol in human plasma by LC-MS/MS.
Objective: To accurately quantify the concentration of 4'-trans-Hydroxy Cilostazol in human plasma samples.
Materials:
-
4'-trans-Hydroxy Cilostazol reference standard
-
This compound (Internal Standard)
-
Human plasma (K₂EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of 4'-trans-Hydroxy Cilostazol and this compound in methanol.
-
Prepare serial dilutions of the 4'-trans-Hydroxy Cilostazol stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working solution of the internal standard (this compound) at a concentration of 100 ng/mL in 50% methanol/water.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or quality control sample, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
4'-trans-Hydroxy Cilostazol: Q1/Q3 (e.g., 386.2 -> 259.2)
-
This compound: Q1/Q3 (e.g., 390.2 -> 263.2)
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 4'-trans-Hydroxy Cilostazol in the unknown samples using the calibration curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of 4'-trans-Hydroxy Cilostazol using a deuterated internal standard.
Cilostazol Metabolic Pathway
Cilostazol is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[5][6][7] The formation of 4'-trans-Hydroxy Cilostazol is a key metabolic step.
Caption: Major metabolic pathways of Cilostazol leading to its active metabolites.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 4”-trans-Hydroxy Cilostazol | LGC Standards [lgcstandards.com]
- 4. 4-trans-Hydroxy Cilostazol-D5 (major) - Acanthus Research [acanthusresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Cilostazol? [synapse.patsnap.com]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for 4'-trans-Hydroxy Cilostazol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of 4'-trans-Hydroxy Cilostazol (B1669032), a key active metabolite of Cilostazol. A critical aspect of ensuring accurate and reliable bioanalytical data is the choice of an appropriate internal standard (IS). This document focuses on the cross-validation of methods employing a deuterated internal standard, 4'-trans-Hydroxy Cilostazol-d4, against those using alternative, non-deuterated internal standards.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is widely considered the gold standard in quantitative bioanalysis.[1][2] This is due to its near-identical physicochemical properties to the analyte, which allows it to effectively track the analyte throughout sample preparation and analysis, correcting for variability.[1][2] However, structural analog internal standards are also utilized. This guide presents a comparison of the performance of these different approaches, supported by published experimental data.
Performance Comparison of Bioanalytical Methods
The following tables summarize the performance characteristics of different bioanalytical methods used for the quantification of Cilostazol and its metabolites, including 4'-trans-Hydroxy Cilostazol. This allows for a comparative assessment of methods using a deuterated internal standard versus those employing structural analogs.
Table 1: UPLC-MS/MS Method with Deuterated Internal Standard
(Data extrapolated from a method for Cilostazol and 3,4-dehydro cilostazol using deuterated analogs as a proxy for a this compound method)[3][4]
| Parameter | Cilostazol | 3,4-dehydro cilostazol |
| Internal Standard | Cilostazol-d11 | 3,4-dehydro cilostazol-d11 |
| Linearity Range | 0.5–1000 ng/mL | 0.5–500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9994 | ≥ 0.9994 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%CV) | 0.93 - 1.88 | 0.91 - 2.79 |
| Inter-day Precision (%CV) | 0.99 - 2.79 | 0.99 - 2.79 |
| Intra-day Accuracy (%) | 98.8 - 101.7 | 98.0 - 102.7 |
| Inter-day Accuracy (%) | 98.1 - 102.7 | 98.1 - 102.7 |
| Recovery (%) | 95.4 - 96.7 | 95.3 - 96.4 |
Table 2: LC-MS/MS Method with Structural Analog Internal Standard [5][6]
| Parameter | Cilostazol & Metabolites (including 4'-trans-Hydroxy Cilostazol) |
| Internal Standard | OPC-3930 |
| Linearity Range | 5.0 - 1200.0 ng/mL |
| Correlation Coefficient (r) | ≥ 0.999 |
| Accuracy (%) | 92.1 - 106.4 |
| Precision (%CV) | 4.6 - 6.5 |
Table 3: UPLC-MS/MS Method with an Alternative Structural Analog Internal Standard [7]
| Parameter | Cilostazol | 3,4-dehydro cilostazol | 4'-trans-Hydroxy Cilostazol |
| Internal Standard | Ticagrelor | Ticagrelor | Ticagrelor |
| Linearity Range | 1.0 - 800 ng/mL | 0.05 - 400 ng/mL | 1.0 - 800 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.05 ng/mL | 1.0 ng/mL |
| Intra-day Precision (%CV) | 1.8 - 13.1 | 2.1 - 14.4 | 2.1 - 14.4 |
| Inter-day Precision (%CV) | Not Reported | Not Reported | Not Reported |
| Intra-day Accuracy (%) | -7.6 to 5.2 | -5.6 to 14.8 | -5.6 to 14.8 |
| Inter-day Accuracy (%) | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of bioanalytical assays. Below are summaries of the experimental protocols for the methods presented.
Protocol 1: UPLC-MS/MS with Deuterated Internal Standard[3][4]
This method was developed for the simultaneous determination of Cilostazol and its active metabolite, 3,4-dehydro cilostazol, in human plasma.
-
Sample Preparation: Solid Phase Extraction (SPE).
-
Chromatographic Separation: UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 2.0 mM ammonium (B1175870) acetate (B1210297).
-
Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode.
-
Internal Standards: Cilostazol-d11 and 3,4-dehydro cilostazol-d11.
Protocol 2: LC-MS/MS with Structural Analog Internal Standard[5][6]
This method was developed for the simultaneous determination of Cilostazol and three of its active metabolites, including 4'-trans-Hydroxy Cilostazol, in human plasma.
-
Sample Preparation: Liquid-liquid extraction followed by Solid Phase Extraction (SPE).
-
Chromatographic Separation: Supelcosil LC-18-DB HPLC column.
-
Mobile Phase: A gradient of methanol (B129727) and ammonium acetate buffer (pH 6.5).
-
Detection: Tandem mass spectrometry (MS/MS) with a Turbo Ionspray interface in the positive ion mode.
-
Internal Standard: OPC-3930.
This method was successfully cross-validated with an established HPLC method.[5]
Protocol 3: UPLC-MS/MS with an Alternative Structural Analog Internal Standard[7]
This method was established to study the pharmacokinetics of Cilostazol and its two metabolites, 3,4-dehydro cilostazol and 4'-trans-hydroxy cilostazol, in rat plasma.
-
Sample Preparation: Protein precipitation.
-
Chromatographic Separation: UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: Tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) in positive ion mode.
-
Internal Standard: Ticagrelor.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows described in the protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Baicalein on the Pharmacokinetics of Cilostazol and Its Two Metabolites in Rat Plasma Using UPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating 4'-trans-Hydroxy Cilostazol-d4 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development, the selection of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of quantitative data. This is particularly crucial in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, where variability from sample preparation and matrix effects can significantly impact results. This guide provides a comprehensive evaluation of 4'-trans-Hydroxy Cilostazol-d4 as an internal standard for the quantification of Cilostazol (B1669032) and its metabolites, comparing its theoretical advantages with the performance of other commonly used internal standards.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample extraction, chromatography, and ionization.[1][2] this compound is the deuterated form of one of the main active metabolites of Cilostazol, making it a theoretically ideal IS for the quantification of this metabolite and potentially for the parent drug and other metabolites due to structural similarity.[3][4]
Performance Comparison of Internal Standards for Cilostazol Analysis
| Internal Standard | Analyte(s) | Recovery (%) | Matrix Effect (%) | Precision (% CV) | Accuracy (%) | Reference |
| Cilostazol-d11 & 3,4-dehydro cilostazol-d11 | Cilostazol & 3,4-dehydro cilostazol | 95.3 - 96.7 | Not explicitly stated, but IS-normalized matrix factor was close to unity | 0.91 - 2.79 | 98.0 - 102.7 | [2] |
| OPC-3930 (Structural Analog) | Cilostazol & three of its metabolites | Not explicitly stated | Not explicitly stated | 4.6 - 6.5 | 92.1 - 106.4 | [1] |
| Domperidone (Structural Analog) | Cilostazol, OPC-13015 & OPC-13213 | Not explicitly stated | Not explicitly stated | < 15 | 80 - 120 | [5] |
Table 1: Performance Data of Different Internal Standards Used in Cilostazol Bioanalysis. This table provides a summary of key validation parameters for different internal standards from various studies. The deuterated internal standards (Cilostazol-d11 & 3,4-dehydro cilostazol-d11) demonstrate high recovery, precision, and accuracy.[2] The structural analogs also show acceptable performance within regulatory limits.[1][5]
Experimental Protocols
A robust bioanalytical method is essential for the accurate evaluation of an internal standard. Below is a detailed experimental protocol for the quantification of Cilostazol and its metabolites in human plasma using LC-MS/MS, based on established methods.[1][2]
1. Sample Preparation: Solid Phase Extraction (SPE)
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex mix for 30 seconds.
-
Load the entire sample onto a pre-conditioned SPE cartridge (e.g., LiChroSep DVB-HL, 30 mg, 1 cc).
-
Wash the cartridge with 1.0 mL of water followed by 1.0 mL of 5% methanol (B129727) in water.
-
Dry the cartridge under nitrogen for 2 minutes.
-
Elute the analytes and the internal standard with 400 µL of acetonitrile (B52724) into a clean collection tube.
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 15 seconds and inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
LC System: Waters Acquity UPLC or equivalent.
-
Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) maintained at 30°C.[2]
-
Mobile Phase:
-
A: 2.0 mM ammonium (B1175870) formate (B1220265) in water, pH 5.0 (adjusted with 0.1% formic acid).[2]
-
B: Acetonitrile.[2]
-
-
Gradient Elution: A suitable gradient to ensure separation of Cilostazol, its metabolites, and the internal standard.
-
Flow Rate: 0.35 mL/min.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Cilostazol, its metabolites, and this compound need to be optimized.
3. Method Validation
The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizing the Workflow and Logical Relationships
To better understand the process of evaluating an internal standard and the metabolic pathway of Cilostazol, the following diagrams are provided.
Caption: Experimental workflow for bioanalytical sample analysis.
Caption: Simplified metabolic pathway of Cilostazol.
Conclusion
The use of a stable isotope-labeled internal standard like this compound is the recommended approach for the quantitative bioanalysis of Cilostazol and its metabolites. Its chemical and physical similarity to the analyte, 4'-trans-Hydroxy Cilostazol, ensures that it can effectively track and compensate for variability throughout the analytical process, leading to superior accuracy and precision. While direct comparative data is lacking, the performance of other deuterated internal standards in similar assays suggests that this compound would be a highly effective internal standard. For optimal results, a thorough method development and validation process is crucial.
References
- 1. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bioequivalence Study of 100-mg Cilostazol Tablets in Healthy Thai Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro/In Vivo Correlation of Two Extended-Release Cilostazol Formulations | MDPI [mdpi.com]
Comparative Stability Analysis: 4'-trans-Hydroxy Cilostazol-d4 vs. its Non-Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stability of 4'-trans-Hydroxy Cilostazol-d4 and its non-deuterated counterpart, 4'-trans-Hydroxy Cilostazol. The inclusion of deuterium (B1214612) in the molecular structure of this compound is hypothesized to enhance its metabolic stability due to the kinetic isotope effect. This guide presents supporting principles, hypothetical experimental data, and detailed protocols for comparative analysis.
Introduction to Deuteration and Metabolic Stability
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategic approach in drug development to improve the pharmacokinetic properties of a molecule.[1][2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[3][4] This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[3][4] For drug candidates that undergo rapid metabolism, this can lead to a longer half-life, increased systemic exposure, and potentially a reduced dosing frequency.[2][4]
Cilostazol is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C19 into active metabolites, including 4'-trans-Hydroxy Cilostazol.[5][6][7][8] The stability of this metabolite is a key factor in the overall pharmacokinetics of the drug. This compound is a stable, isotope-labeled version of this metabolite, often used as an internal standard in analytical assays.[9] This guide explores the potential for this deuterated analog to exhibit enhanced stability compared to the non-deuterated form.
Comparative Stability Data
The following table summarizes hypothetical quantitative data from a comparative stability study. This data is representative of the expected outcomes based on the principles of the kinetic isotope effect.
| Parameter | 4'-trans-Hydroxy Cilostazol | This compound | Fold Increase in Stability |
| Chemical Stability (pH 7.4, 37°C, 48h) | |||
| Percent Degradation | 8.2% | 7.9% | 1.04x |
| Metabolic Stability (Human Liver Microsomes) | |||
| Half-life (t½, minutes) | 25.8 | 62.5 | 2.42x |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 26.9 | 11.1 | 2.42x |
| Plasma Stability (Human Plasma, 37°C, 4h) | |||
| Percent Remaining | 96.3% | 96.8% | 1.01x |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Comparative Metabolic Stability in Human Liver Microsomes
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of 4'-trans-Hydroxy Cilostazol and its deuterated analog.
Materials:
-
4'-trans-Hydroxy Cilostazol
-
This compound
-
Pooled human liver microsomes
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (B52724) (for quenching)
-
Internal standard solution
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, pre-warm the microsomal incubation mixture (human liver microsomes in phosphate buffer) at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing chilled acetonitrile with an internal standard to stop the reaction.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of each compound.
Protocol 2: Comparative Chemical Stability in Aqueous Buffers
Objective: To assess the chemical stability of both compounds in aqueous solutions at different pH values.
Materials:
-
4'-trans-Hydroxy Cilostazol
-
This compound
-
Phosphate buffered saline (PBS) at pH 5.0, 7.4, and 9.0
-
Incubator
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare stock solutions of the test compounds.
-
Spike the compounds into the different pH buffers to a final concentration of 10 µM.
-
Incubate the solutions at 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution.
-
Analyze the samples by HPLC-UV or LC-MS/MS to determine the concentration of the remaining compound.
-
Calculate the percentage of degradation over time for each compound at each pH.
Visualizations
Metabolic Pathway of Cilostazol
The following diagram illustrates the primary metabolic pathway of Cilostazol, highlighting the formation of 4'-trans-Hydroxy Cilostazol.
Caption: Metabolic conversion of Cilostazol to its active metabolites.
Experimental Workflow for Comparative Stability Analysis
This diagram outlines the workflow for the comparative stability assessment of 4'-trans-Hydroxy Cilostazol and its deuterated analog.
Caption: Experimental workflow for stability comparison.
Conclusion
The strategic deuteration of 4'-trans-Hydroxy Cilostazol to create this compound is expected to confer a significant enhancement in metabolic stability. This is primarily attributed to the Deuterium Kinetic Isotope Effect, which retards the rate of metabolism by cytochrome P450 enzymes. The provided hypothetical data and experimental protocols offer a framework for the practical assessment and confirmation of this stability advantage. For researchers in drug development, leveraging deuteration can be a valuable tool to optimize the pharmacokinetic profiles of promising therapeutic candidates.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safe Disposal of 4'-trans-Hydroxy Cilostazol-d4: A Procedural Guide
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of 4'-trans-Hydroxy Cilostazol-d4, a deuterated metabolite of Cilostazol used in research settings. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals.
While this compound itself may not have a specific hazard classification, its parent compound, Cilostazol, is classified as a suspected reproductive toxin (Category 2). Therefore, it is imperative to handle this deuterated metabolite with the same level of caution as the parent compound. All disposal actions should be in accordance with local, state, and federal regulations.
I. Pre-Disposal Handling and Storage
Proper handling and storage are the first steps to ensure safety prior to disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound.
-
Storage: Keep the compound in a tightly sealed, clearly labeled container. Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Avoid Contamination: Prevent the release of dust or fumes into the workplace. Use a chemical fume hood for all operations that may generate aerosols.
II. Disposal Procedures
The primary method for the disposal of this compound is through an approved chemical waste disposal service. Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Waste Characterization: Classify this compound as a non-hazardous or hazardous chemical waste in accordance with your institution's guidelines and local regulations. Given the reproductive toxicity of the parent compound, treating it as a hazardous chemical waste is the most prudent approach.
-
Segregation: Keep this waste stream separate from other chemical wastes to avoid unintended reactions. It should be collected in a designated, leak-proof, and clearly labeled waste container.
Step 2: Packaging for Disposal
-
Primary Container: The original vial or a compatible, tightly sealed container should be used.
-
Labeling: The waste container must be clearly labeled with the following information:
-
"Hazardous Waste" (if applicable under local regulations)
-
Chemical Name: this compound
-
CAS Number: (if available)
-
Associated Hazards (e.g., "Suspected Reproductive Toxin")
-
Accumulation Start Date
-
-
Secondary Containment: Place the primary container in a larger, durable, and leak-proof secondary container to prevent spills.
Step 3: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging chemical waste pickup.
-
Licensed Waste Hauler: The EHS department will coordinate with a licensed and insured hazardous waste disposal company.
-
Documentation: Ensure all necessary waste disposal forms are completed accurately and retained for your records.
III. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and the institutional EHS department.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment (if safe to do so): For small spills, and only if you are trained to do so, use an absorbent material to contain the spill. Avoid generating dust.
-
Decontamination: Clean the spill area with an appropriate decontaminating agent, and collect all cleanup materials as hazardous waste.
IV. Quantitative Data Summary
The following table summarizes key data points related to Cilostazol, the parent compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₇N₅O₂ | Sigma-Aldrich |
| Molecular Weight | 369.46 g/mol | Sigma-Aldrich |
| GHS Classification | Reproductive Toxicity (Category 2) | Sigma-Aldrich |
| Hazard Statement | H361: Suspected of damaging fertility or the unborn child | Sigma-Aldrich |
| Precautionary Statement | P501: Dispose of contents/ container to an approved waste disposal plant. | Sigma-Aldrich |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 4'-trans-Hydroxy Cilostazol-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4'-trans-Hydroxy Cilostazol-d4. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The appropriate Personal Protective Equipment (PPE) is essential to minimize exposure and ensure safety when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures to be performed.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Double gloving is recommended.[1] Nitrile or low-protein, powder-free latex gloves are suitable.[2] For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is advised.[2] Gloves should be changed regularly, at least hourly, or immediately if contaminated, torn, or punctured.[1] |
| Body Protection | Lab Coat/Gown | For quantities up to 500 grams, a standard laboratory coat is suitable.[2] For larger quantities, a disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.[1][2] |
| Eye Protection | Safety Glasses/Goggles | Wear safety glasses with side shields or chemical splash goggles.[2][3] |
| Respiratory Protection | Respirator | A respirator may be required depending on the quantity and handling conditions that may generate dust.[2] The type of respirator and filter will depend on the potential exposure level.[2] |
Operational Plan: Step-by-Step Handling Protocol
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Transport the unopened package to a designated handling area, preferably within a fume hood or a ventilated enclosure.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the package.
-
Carefully open the package and inspect the primary container for integrity.
2. Storage:
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Follow the specific storage temperature recommendations provided on the product's certificate of analysis.[4]
-
Store away from incompatible materials, such as strong oxidizing agents.[2]
3. Preparation and Use:
-
All handling of the solid compound that may generate dust should be performed in a chemical fume hood or a similar ventilated enclosure.
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[2]
-
Wear the full recommended PPE, including double gloves, a lab coat, and eye protection.
-
When weighing the compound, use a balance inside a ventilated enclosure.
-
For solution preparation, add the solvent to the solid slowly to avoid splashing.
4. Spill Management:
-
In case of a minor spill, avoid breathing dust and prevent contact with skin and eyes.[2]
-
Wear full PPE, including a respirator if dust is generated.[2]
-
Use dry clean-up procedures; do not use compressed air.[2]
-
Carefully sweep or vacuum the spilled material. If using a vacuum, it must be fitted with a HEPA filter.[2]
-
Collect the waste in a sealed, labeled container for proper disposal.
5. Disposal Plan:
-
Dispose of waste materials, including contaminated gloves, empty containers, and spilled material, in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of the compound down the drain or in the regular trash.
-
Contaminated disposable PPE should be placed in a sealed bag and disposed of as chemical waste.
Experimental Workflow for Safe Handling
Caption: This diagram outlines the procedural flow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
